Telatinib
Description
This compound is under investigation in clinical trial NCT03817411 (this compound in Combination With Capecitabine/ Oxaliplatin in 1st Line Gastric or GEJ Cancer).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
antineoplastic agent for treatment of advanced solid tumors; in Phase I trial 11/2008
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXANHHBCGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954809 | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-40-5 | |
| Record name | Telatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telatinib: A Technical Guide to its Mechanism of Action in Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the molecular mechanism of Telatinib (BAY 57-9352), a potent, orally available small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis. The primary focus is on its inhibitory action on Vascular Endothelial Growth Factor Receptors (VEGFRs) and the subsequent effects on downstream signaling pathways critical for tumor neovascularization. This guide includes a summary of its kinase inhibition profile, an overview of key experimental methodologies used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Angiogenesis and this compound
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a critical therapeutic strategy in oncology.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is the most prominent regulator of this process.[2][4]
This compound is a multi-targeted tyrosine kinase inhibitor that potently targets VEGFR-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[5][6][7] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, this compound demonstrates significant anti-tumor activity in a range of preclinical models.[5][8] Its mechanism centers on preventing the phosphorylation and activation of these receptors, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Core Mechanism of Action: Inhibition of VEGFR Signaling
The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4] This activation initiates several downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for promoting the angiogenic phenotype in endothelial cells.[4]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.[8] The blockade of this initial, critical step effectively shuts down all downstream pro-angiogenic signals. In addition to VEGFR-2, this compound also potently inhibits VEGFR-3, which is primarily involved in lymphangiogenesis.[9][10]
Kinase Inhibition Profile and Cellular Activity
This compound has been characterized as a potent inhibitor of a narrow spectrum of kinases primarily involved in angiogenesis. Its high affinity for VEGFR-2 and VEGFR-3 underscores its role as a targeted anti-angiogenic agent. The quantitative data for its inhibitory activity are summarized below.
| Target Kinase / Process | IC50 Value (nM) | Notes | Reference |
| Enzymatic Assays | |||
| VEGFR-2 (KDR) | 6 | Potent inhibition of the primary angiogenic receptor. | [8][9] |
| VEGFR-3 (Flt-4) | 4 | Potent inhibition of the primary lymphangiogenic receptor. | [8][9] |
| c-Kit | 1 | High affinity, relevant for certain tumor types (e.g., GIST). | [8][9] |
| PDGFRα | 15 | Inhibition of pericyte recruitment and vessel maturation. | [8][9] |
| Cell-Based Assays | |||
| VEGFR-2 Autophosphorylation | 19 | Demonstrates target engagement in a whole-cell context. | [8] |
| VEGF-dependent HUVEC Proliferation | 26 | Confirms anti-proliferative effect on endothelial cells. | [8] |
| PDGF-stimulated Aortic SMC Growth | 249 | Effect on smooth muscle cells, relevant to vessel structure. | [8] |
Table 1: Summary of this compound's In Vitro Inhibitory Activity. IC50 values represent the concentration of drug required to inhibit 50% of the target's activity.
This compound displays significantly lower affinity for other kinase families, such as the Raf kinase pathway, EGFR family, FGFR family, and the Tie-2 receptor, indicating a favorable selectivity profile.[5][8][9]
Experimental Protocols and Methodologies
The characterization of this compound's mechanism of action relies on a suite of standardized in vitro and in vivo assays. The principles of these key experimental protocols are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of a purified kinase (e.g., VEGFR-2) by 50% (IC50).
-
Methodology:
-
Reagents: Purified recombinant kinase domain of the target receptor, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Measurement: After incubation, the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., HTRF, ELISA), antibody-based detection of phosphopeptides is used.
-
Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based Receptor Autophosphorylation Assay
-
Objective: To confirm that this compound can inhibit the activation of its target receptor within a cellular environment.
-
Methodology:
-
Cell Culture: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that endogenously express VEGFR-2 are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of this compound before being stimulated with the cognate ligand (e.g., VEGF-A) for a short period.
-
Lysis & Detection: Cells are lysed, and the total protein is quantified. The level of phosphorylated VEGFR-2 (pVEGFR-2) is measured using an immunoassay technique such as ELISA or Western Blot, with an antibody specific to the phosphorylated form of the receptor. Total VEGFR-2 levels are also measured as a loading control.
-
Analysis: The ratio of pVEGFR-2 to total VEGFR-2 is calculated, and the IC50 for inhibition of autophosphorylation is determined.
-
Endothelial Cell Proliferation Assay
-
Objective: To assess the functional consequence of VEGFR-2 inhibition on endothelial cell growth.
-
Methodology:
-
Cell Seeding: HUVECs are seeded in multi-well plates in a low-serum medium to induce quiescence.
-
Treatment: Cells are treated with a mitogen (VEGF-A) in the presence of varying concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for cell division to occur (e.g., 48-72 hours).
-
Proliferation Measurement: Cell viability or proliferation is measured using assays such as MTS, WST-1 (colorimetric), or CyQUANT (fluorescence-based DNA content).
-
Analysis: The data are normalized to controls, and the IC50 value for the inhibition of proliferation is calculated.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer, Colo-205 colon cancer) are injected subcutaneously to establish tumors.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally according to a defined schedule and dose (e.g., 15 mg/kg).[9][11]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to measure microvessel density (using markers like CD31) or levels of pVEGFR-2 to confirm target inhibition in vivo.
-
Pharmacodynamic Effects and Clinical Correlates
The potent inhibition of the VEGF/VEGFR pathway by this compound leads to distinct physiological changes that have been observed in clinical studies. These pharmacodynamic effects serve as confirmation of the drug's mechanism of action in patients.
A key on-target effect of VEGFR inhibitors is hypertension.[12][13] This is believed to be caused by a decrease in nitric oxide (NO) synthesis in endothelial cells, leading to vasoconstriction, and by a reduction in the number of small blood vessels (rarefaction), which increases peripheral vascular resistance.[9][12] Clinical studies with this compound have documented increases in systolic and diastolic blood pressure, a decrease in capillary density, and reduced endothelium-dependent vasodilation, all of which are consistent with effective VEGFR-2 blockade.[12][13]
Conclusion
This compound is a potent, orally active inhibitor of VEGFR-2, VEGFR-3, PDGFR, and c-Kit, whose primary mechanism against tumor growth is the inhibition of angiogenesis. By competitively blocking ATP binding to the kinase domain of these receptors, it prevents their activation and abrogates downstream signaling essential for endothelial cell proliferation, migration, and survival. This targeted mechanism has been validated through a comprehensive set of in vitro and in vivo experiments and is further supported by pharmacodynamic observations in clinical trials. This technical overview provides a foundational understanding of this compound's mode of action for professionals engaged in oncology research and drug development.
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacogenetics of this compound, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hypertension and rarefaction during treatment with this compound, a small molecule angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Telatinib: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Angiogenesis Inhibitor
Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, key drivers of tumor angiogenesis and growth. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its inhibitory profile and the experimental methodologies used in its evaluation.
Core Structure and Mechanism of Action
This compound belongs to the class of furopyridazines.[1] Its chemical structure, 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide, is pivotal to its function as a type II ATP-competitive kinase inhibitor. By binding to the inactive conformation of the kinase, this compound effectively blocks the signaling pathways that contribute to tumor progression.
The primary molecular targets of this compound are VEGFR-2, VEGFR-3, c-Kit, and PDGFRα.[2][3] Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades, leading to the inhibition of angiogenesis, tumor cell proliferation, and survival.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 6[2][3] |
| VEGFR-3 | 4[2][3] |
| c-Kit | 1[2][3] |
| PDGFRα | 15[2][3] |
| PDGFRβ | 249 (in cellular assay)[3] |
In cellular assays, this compound inhibits VEGFR-2 autophosphorylation with an IC50 of 19 nM.[3] It also effectively suppresses the VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 26 nM and blocks PDGF-stimulated growth of human aortic smooth muscle cells with an IC50 of 249 nM.[3]
Structure-Activity Relationship (SAR) Studies
The furo[2,3-d]pyridazine scaffold is a key structural motif in a number of kinase inhibitors. SAR studies on this and related scaffolds have provided valuable insights into the structural requirements for potent inhibition of VEGFR-2 and other kinases.
While a comprehensive public database of this compound analogs and their specific activities is not available, analysis of the discovery patent (WO2001023375A2) and related medicinal chemistry literature allows for the elucidation of key SAR trends for the 4-anilino-furo[2,3-d]pyridazine class of inhibitors.
| R1 (Anilino Substitution) | R2 (Side Chain at Position 7) | VEGFR-2 IC50 (nM) | Key Observations |
| 4-Chloro (this compound) | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | 6 | The 4-chloro substitution on the aniline ring is optimal for potent inhibition. |
| 3-Chloro | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | - | Modifications to the aniline substitution pattern can significantly impact potency. |
| 4-Fluoro | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | - | Halogen substitutions are generally well-tolerated and can enhance activity. |
| 4-Chloro | Pyridin-4-ylmethoxy | - | The N-methyl-carboxamide group on the pyridine ring is a critical contributor to potency, likely through additional hydrogen bonding interactions in the active site. |
| 4-Chloro | (1-Methyl-1H-imidazol-4-yl)methoxy | - | Variations in the heterocyclic side chain can be explored to modulate potency and selectivity. |
Note: Specific IC50 values for analogs are often proprietary and not publicly disclosed. The table illustrates general SAR trends based on available literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for the key assays used to characterize this compound and its analogs.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of a compound against a specific kinase.
General Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed, which is directly proportional to the kinase activity.
VEGFR-2 Kinase Assay (Luminescence-based)
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
Test compound (this compound or analog)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white-walled assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a positive control (no inhibition) and wells with no kinase as a negative control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
PDGFRβ and c-Kit Kinase Assays
The protocols for PDGFRβ and c-Kit kinase inhibition assays are analogous to the VEGFR-2 assay, with the following modifications:
-
Kinase: Use the respective recombinant human PDGFRβ or c-Kit kinase domain.
-
Substrate: A suitable substrate for each kinase should be used. Poly(Glu, Tyr) 4:1 is also commonly used for these kinases.
-
Assay Conditions: Optimize the concentrations of kinase, substrate, and ATP for each specific assay.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cells that are dependent on the targeted kinase signaling pathway.
HUVEC Proliferation Assay
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF
-
Test compound (this compound or analog)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a basal medium with reduced serum for several hours to synchronize them.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the diluted compound in the presence of a stimulating concentration of VEGF. Include control wells with VEGF and DMSO (positive control for proliferation) and wells with basal medium only (negative control).
-
Incubate the plate for a period of 48-72 hours.
-
Add the cell proliferation detection reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., a line known to be sensitive to angiogenesis inhibitors)
-
Test compound (this compound or analog) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily or as per the desired schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways targeted by this compound and the workflows of the key experiments.
Caption: this compound inhibits VEGFR-2, PDGFR, and c-Kit signaling pathways.
Caption: Workflow of a typical in vitro kinase inhibition assay.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Conclusion
This compound is a potent inhibitor of key kinases involved in tumor angiogenesis and proliferation. Its furo[2,3-d]pyridazine core and specific substitution pattern are crucial for its high affinity and inhibitory activity. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships of this compound and its analogs is essential for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
Telatinib: A Technical Guide to a Potent VEGFR2/3 and c-Kit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352) is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of this compound's activity against its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), and the stem cell factor receptor, c-Kit. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a dominant driver of this process in many solid tumors.[1][2] Additionally, the c-Kit receptor tyrosine kinase is a key player in the development and proliferation of various cancers, including gastrointestinal stromal tumors (GIST). This compound is a multi-targeted tyrosine kinase inhibitor designed to disrupt these oncogenic signaling pathways. Its ability to potently inhibit VEGFR2, VEGFR3, and c-Kit positions it as a significant agent in anti-cancer research and development.[3][4]
Mechanism of Action
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of the intracellular kinase domain of VEGFR2, VEGFR3, and c-Kit. This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby preventing the initiation of downstream signaling cascades. The blockade of VEGFR signaling by this compound leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor angiogenesis.[5] The inhibition of c-Kit signaling disrupts pathways involved in cell proliferation and survival in susceptible tumor types.
VEGFR2 Signaling Pathway Inhibition
The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step, effectively shutting down these pro-angiogenic signals.
c-Kit Signaling Pathway Inhibition
Stem Cell Factor (SCF) binding to c-Kit induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K-Akt, RAS-MAPK, and JAK-STAT pathways. These pathways are crucial for cell proliferation, survival, and differentiation in various cell types, and their aberrant activation can drive tumorigenesis. This compound's inhibition of c-Kit's kinase activity blocks these downstream signals.
Quantitative Data
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: Biochemical Kinase Inhibition
| Target | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
Data sourced from multiple suppliers and publications.[1][3][4]
Table 2: Cell-Based Assay Inhibition
| Assay | Cell Type | Stimulus | IC50 (nM) |
| VEGFR2 Autophosphorylation | Engineered cells | VEGF | 19 |
| Cell Proliferation | HUVEC | VEGF | 26 |
HUVEC: Human Umbilical Vein Endothelial Cells.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant human VEGFR2 or c-Kit kinase domain.
-
Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (containing [γ-33P]ATP for radiometric detection).
-
96-well assay plates.
-
Phosphocellulose filter plates.
-
Stop buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer in a 96-well plate. Include no-inhibitor (DMSO vehicle) and no-enzyme controls.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (with [γ-33P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
HUVEC Proliferation Assay
This cell-based assay measures the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Materials:
-
Cryopreserved HUVECs.
-
Endothelial Cell Growth Medium (EGM-2).
-
Basal medium (e.g., M199) with low serum (e.g., 1% FBS).
-
Recombinant human VEGF-A.
-
This compound stock solution.
-
96-well tissue culture plates (gelatin-coated).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Seed HUVECs into gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.
-
The next day, replace the medium with basal medium containing low serum and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in basal medium.
-
Add the this compound dilutions to the respective wells.
-
Add VEGF-A to all wells (except for the unstimulated control) to a final concentration of 10-50 ng/mL. Include wells with cells and VEGF but no inhibitor as a positive control, and wells with cells in basal medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a luminometer.
-
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using a human cancer cell line.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Human tumor cell line (e.g., MDA-MB-231 for breast cancer).
-
Cell culture medium and reagents.
-
Matrigel (optional, to enhance tumor take).
-
This compound.
-
Vehicle for oral administration (e.g., a solution of 0.5% carboxymethylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) to the treatment group at a predetermined dose and schedule (e.g., 15 mg/kg, once daily).[2] Administer the vehicle to the control group following the same schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
This compound is a potent dual inhibitor of VEGFR2/3 and c-Kit, demonstrating significant anti-angiogenic and anti-proliferative activities in both biochemical and cellular assays. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. The ability of this compound to target multiple key oncogenic pathways underscores its potential as a valuable therapeutic agent in the treatment of various solid tumors. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
early discovery and synthesis of Telatinib
An In-depth Technical Guide on the Early Discovery and Synthesis of Telatinib
Introduction
This compound, also known by its development code BAY 57-9352, is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases.[1] Chemically, it belongs to the class of furopyridazines and is specifically identified as 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide.[2] this compound was developed as an anti-angiogenic and antineoplastic agent, primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] Its development was driven by the well-established role of angiogenesis in tumor growth and metastasis, making the inhibition of key signaling pathways involved in this process a critical therapeutic strategy.[4]
Early Discovery and Rationale
The discovery of this compound was rooted in the understanding that inhibiting angiogenesis, the formation of new blood vessels, is a viable approach to cancer therapy. The VEGF/VEGFR signaling pathway is a critical regulator of this process.[4] Consequently, small-molecule inhibitors targeting the ATP-binding site of VEGFR tyrosine kinases were sought.
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of VEGFR-2 and VEGFR-3, the primary receptors responsible for mediating the angiogenic and lymphangiogenic signals of VEGF.[5] The rationale was to create a compound that could effectively block tumor-associated blood vessel formation, thereby starving the tumor of essential nutrients and oxygen, and inhibiting its growth and spread.[6] In addition to its potent activity against VEGFRs, this compound was also found to inhibit PDGFRβ and c-Kit, other receptor tyrosine kinases implicated in tumor progression and angiogenesis.[3] This multi-targeted profile suggested a broader potential for anti-cancer activity.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key approach described in the patent literature involves the condensation of a functionalized furo[2,3-d]pyridazine core with a substituted pyridine methanol derivative.[7]
Synthetic Workflow
Caption: Synthetic workflow for this compound Mesylate.
Experimental Protocol for Synthesis (General Method)
A representative synthesis is outlined below, based on patent literature[7]:
-
Preparation of 2-methylamino carbonyl-4-pyridinemethanol hydrochloride monohydrate (Intermediate A):
-
2-methylamino carbonyl-4-picolinic acid ethyl ester is used as the starting material.
-
This ester is reduced using a reducing agent such as sodium borohydride in an organic solvent. Catalytic reduction with sodium borohydride and a Lewis acid can also be employed.
-
The resulting alcohol, 2-methylamino carbonyl-4-pyridinemethanol, is then treated with hydrochloric acid to form the hydrochloride salt monohydrate.
-
-
Preparation of 4-chloro-anilino-7-chlorofuro[2,3-d]pyridazine (Intermediate B):
-
This intermediate is synthesized through a multi-step process starting from simpler precursors to construct the furo[2,3-d]pyridazine heterocyclic system. The specifics of this synthesis can vary but ultimately result in the desired chlorinated intermediate.
-
-
Condensation to form this compound:
-
Intermediate A and Intermediate B undergo a condensation reaction.
-
This is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a suitable organic solvent.
-
The reaction yields the free base of this compound.
-
-
Formation of this compound Mesylate:
-
The this compound free base is then reacted with methanesulfonic acid.
-
The final product, this compound mesylate, is obtained through cooling and crystallization.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades.
Targeted Signaling Pathways
Caption: this compound's inhibition of VEGFR and PDGFR signaling pathways.
The primary targets of this compound are VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[3]
-
VEGFR-2/3 Inhibition: By binding to the ATP-binding site of VEGFR-2 and VEGFR-3 on endothelial cells, this compound prevents their autophosphorylation upon binding of VEGF. This blocks downstream signaling through pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are crucial for endothelial cell proliferation, migration, and survival. The overall effect is a potent inhibition of angiogenesis.[6]
-
PDGFRβ Inhibition: Inhibition of PDGFRβ, which is often expressed on pericytes and smooth muscle cells supporting the vasculature, as well as on some tumor cells, further contributes to the anti-angiogenic effect by destabilizing newly formed vessels. It can also have a direct anti-proliferative effect on tumors that overexpress this receptor.[5][8]
-
c-Kit Inhibition: The inhibition of c-Kit, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including gastrointestinal stromal tumors, provides an additional direct anti-tumor mechanism.[6]
Preclinical and Early Clinical Data
In Vitro Kinase and Cell-Based Activity
This compound has demonstrated potent and selective inhibitory activity in a variety of in vitro assays.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| c-Kit | 1 | Kinase Assay | [4][6] |
| VEGFR-3 | 4 | Kinase Assay | [4][6] |
| VEGFR-2 | 6 | Kinase Assay | [4][6] |
| PDGFRα | 15 | Kinase Assay | [4][6] |
| VEGFR-2 Autophosphorylation | 19 | Whole-cell Assay | [6][9] |
| HUVEC Proliferation (VEGF-dependent) | 26 | Cell Proliferation Assay | [6] |
| Aortic Smooth Muscle Cell Proliferation (PDGF-dependent) | 249 | Cell Proliferation Assay | [6] |
HUVEC: Human Umbilical Vein Endothelial Cells
Notably, this compound displays minimal inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a high degree of selectivity.[4][6]
In Vivo Anti-Tumor Efficacy
This compound has shown significant single-agent anti-tumor activity in a dose-dependent manner across multiple human tumor xenograft models.[6] This efficacy is largely attributed to its potent anti-angiogenic effects.
| Tumor Model | Cancer Type | Reference |
| MDA-MB-231 | Breast Cancer | [6] |
| Colo-205 | Colon Cancer | [6] |
| DLD-1 | Colon Cancer | [6] |
| H460 | Non-small Cell Lung Cancer | [6] |
| Pancreatic Carcinoma | Pancreatic Cancer | [6] |
| Prostate Carcinoma | Prostate Cancer | [6] |
Pharmacokinetic Profile
Early phase I clinical trials provided initial insights into the pharmacokinetic properties of this compound in humans.
| Parameter | Value | Population | Reference |
| Absorption | |||
| Tₘₐₓ (Time to Peak Concentration) | < 3 hours | Patients with advanced solid tumors | [1][8] |
| Distribution | |||
| Dose Proportionality | Nearly dose-proportional increase in exposure with substantial variability | Patients with advanced solid tumors | [1] |
| Metabolism | |||
| Primary Pathway | N-glucuronidation | Humans | [4] |
| Metabolizing Enzymes | CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19, UGT1A4 | Humans | [4][9] |
| Elimination | |||
| Half-life (t₁/₂) | ~5.5 hours | Patients with advanced solid tumors | [1][9] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC₅₀ of this compound against a specific kinase (e.g., VEGFR-2).
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), this compound at various concentrations, assay buffer.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped (e.g., by adding a stop solution like phosphoric acid).
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
The percentage of inhibition for each this compound concentration is calculated relative to a control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
VEGF-Stimulated HUVEC Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basal endothelial cell growth medium, VEGF, this compound at various concentrations, a proliferation detection reagent (e.g., BrdU or resazurin).
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a low-serum medium for a period of starvation (e.g., 4-6 hours) to synchronize the cells.
-
Cells are pre-incubated with various concentrations of this compound for a short period (e.g., 1 hour).
-
VEGF is added to the wells to stimulate proliferation (control wells receive no VEGF).
-
The plates are incubated for an extended period (e.g., 48-72 hours).
-
The proliferation detection reagent is added, and the plates are incubated according to the manufacturer's instructions.
-
The signal (e.g., absorbance or fluorescence) is measured using a plate reader.
-
The IC₅₀ value is calculated based on the inhibition of VEGF-stimulated proliferation.
-
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for identifying a selective kinase inhibitor.
Conclusion
The early discovery and development of this compound identified it as a potent and selective oral inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor growth, primarily VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[4][6] Its rational design, based on the critical role of the VEGF pathway in cancer, was validated through extensive preclinical in vitro and in vivo studies that demonstrated significant anti-angiogenic and anti-tumor activity.[6] The initial clinical data provided a favorable pharmacokinetic and safety profile, supporting its further development as a promising anti-cancer agent, particularly in combination with standard chemotherapy regimens.[1][5]
References
- 1. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. selleckchem.com [selleckchem.com]
- 7. CN104804008A - Industrial production method of this compound mesylate - Google Patents [patents.google.com]
- 8. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
Telatinib (BAY 57-9352) chemical properties
An In-depth Technical Guide on the Chemical Properties of Telatinib (BAY 57-9352)
Introduction
This compound, also known by its developmental code BAY 57-9352, is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a member of the furopyridazine class of compounds.[4] this compound has been investigated for its anti-angiogenic and anti-tumor activities, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, targeted at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its characterization and use in research and development.
| Property | Value | Reference |
| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | [4] |
| Synonyms | This compound, BAY 57-9352, Bay-579352 | [4][6] |
| Molecular Formula | C₂₀H₁₆ClN₅O₃ | [4][6][7] |
| Molecular Weight | 409.8 g/mol | [4][6] |
| CAS Number | 332012-40-5 | [4][5][8] |
| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | [4][7] |
| InChI Key | QFCXANHHBCGMAS-UHFFFAOYSA-N | [4][7] |
| Appearance | Solid | [9] |
| pKa | 14.18 ± 0.40 (Predicted) | [9] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥20.5 mg/mL) | [5][9][10] |
| Storage Temperature | Store at -20°C | [8][9] |
Mechanism of Action and Signaling Pathways
This compound functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases that play crucial roles in tumor angiogenesis and proliferation.[1][5] this compound is a potent inhibitor of VEGFR2/3, c-Kit, and PDGFRα.[1][4][5][8] By blocking these signaling pathways, this compound can inhibit the growth of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[5]
The inhibitory activity of this compound against its primary targets has been quantified in biochemical assays, with the following IC₅₀ values reported:
This compound exhibits little inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary and not extensively detailed in publicly available literature. However, the cited research describes the types of methodologies employed to determine its chemical properties and biological activity.
In Vitro Kinase Assays: The inhibitory activity of this compound against various kinases (VEGFR, PDGFR, c-Kit) was likely determined using enzymatic assays. A typical workflow for such an assay is outlined below.
Cell-Based Assays: To assess the effect of this compound on cellular processes, researchers utilized cell-based assays. For instance, its ability to suppress VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) was measured, yielding an IC₅₀ of 26 nM.[5] Similarly, the inhibition of PDGF-stimulated growth of human aortic smooth muscle cells was determined, with an IC₅₀ of 249 nM.[5]
In Vivo Studies: The anti-tumor efficacy of this compound has been evaluated in various human tumor xenograft models in mice, including breast, colon, non-small cell lung, pancreatic, and prostate cancers.[5] These studies typically involve the administration of this compound to tumor-bearing animals and monitoring tumor growth over time compared to a control group. While specific dosing regimens and vehicle formulations are mentioned in clinical trial documents, detailed preclinical protocols are not fully disclosed. For in vivo studies in mice, this compound has been formulated as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na) for oral administration or in a solution of DMSO, PEG300, Tween80, and water for injection.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Compound: this compound (CHEMBL2079588) - ChEMBL [ebi.ac.uk]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound CAS#: 332012-40-5 [m.chemicalbook.com]
- 10. selleck.co.jp [selleck.co.jp]
An In-Depth Technical Guide to Telatinib's Effect on PDGFRα Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Telatinib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on its effects on the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and PDGFRα
This compound (BAY 57-9352) is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/3), c-Kit, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1][2][5][6][7][8] The PDGFR family, consisting of PDGFRα and PDGFRβ, are key regulators of cellular processes such as proliferation, migration, and survival.[9][10] Aberrant activation of PDGFRα signaling through mutation or overexpression is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST) and certain gliomas, making it a critical target for therapeutic intervention.[11][12] this compound's ability to inhibit PDGFRα makes it a compound of significant interest in oncology research.
Quantitative Data: this compound's Inhibitory Profile
This compound's potency against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound for its primary targets, demonstrating its high affinity for PDGFRα.
| Target Kinase | IC50 (nM) |
| PDGFRα | 15 |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
Data sourced from multiple in vitro cell-free assays.[1][2][5][6][7][8]
The PDGFRα Signaling Pathway and its Inhibition by this compound
Upon binding its ligand, Platelet-Derived Growth Factor (PDGF), PDGFRα undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13] These phosphorylated sites serve as docking platforms for various signaling molecules containing Src Homology 2 (SH2) domains, which in turn activate multiple downstream cascades critical for cell function.[13]
Key downstream pathways activated by PDGFRα include:
-
PI3K/Akt/mTOR Pathway: Primarily involved in cell survival, growth, and proliferation.[13][14]
-
Ras-MAPK (ERK1/2) Pathway: A critical regulator of cell proliferation and differentiation.[14]
-
PLCγ/PKC Pathway: Influences cell growth and migration.[13][14]
-
JAK/STAT Pathway: Promotes proliferation and angiogenesis.[14]
This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket within the kinase domain of PDGFRα.[12] This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and the subsequent recruitment and activation of downstream signaling proteins. The interruption of these signals ultimately inhibits tumor cell proliferation and survival.
Visualizing the PDGFRα Signaling Cascade
Caption: The PDGFRα signaling pathway, initiated by ligand binding and leading to the activation of key downstream effectors.
Visualizing this compound's Mechanism of Action
Caption: this compound competitively inhibits ATP binding to the PDGFRα kinase domain, blocking autophosphorylation.
Experimental Protocols
Assessing the effect of this compound on PDGFRα signaling involves biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments: a kinase inhibition assay to determine IC50 values and a Western blot to analyze protein phosphorylation.
PDGFRα Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the IC50 of this compound for PDGFRα using a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15]
Materials:
-
Recombinant human PDGFRα kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
This compound (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, create intermediate dilutions in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PDGFRα enzyme and the peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for PDGFRα).
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for a luminescent-based kinase inhibition assay to determine this compound's IC50 value for PDGFRα.
Western Blot Analysis of PDGFRα Phosphorylation
This protocol allows for the qualitative or semi-quantitative assessment of this compound's effect on PDGFRα autophosphorylation and the phosphorylation of downstream effectors (e.g., Akt, ERK) in a cellular context.[16]
Materials:
-
Cell line expressing PDGFRα (e.g., Ba/F3 cells engineered to express PDGFRα).
-
Cell culture medium and supplements.
-
PDGF ligand.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17][18]
-
Primary antibodies (anti-phospho-PDGFRα, anti-total-PDGFRα, anti-phospho-Akt, anti-total-Akt, etc.).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach or grow to the desired confluency.
-
Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.
-
Stimulate the cells with PDGF ligand (e.g., 50 ng/mL) for 5-10 minutes to induce PDGFRα phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRα) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST.[17]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.[18]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities. To confirm equal protein loading and to normalize the phosphorylation signal, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
-
Caption: A standard workflow for Western blot analysis to assess the inhibition of PDGFRα phosphorylation by this compound.
Conclusion
This compound is a potent, orally available inhibitor of PDGFRα with an IC50 value of 15 nM.[1][5][6][7] It effectively blocks the PDGFRα signaling pathway by preventing receptor autophosphorylation, thereby inhibiting downstream cascades crucial for tumor cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other kinase inhibitors on PDGFRα signaling. This comprehensive understanding is vital for the continued development and clinical application of targeted therapies in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PDGFR | CymitQuimica [cymitquimica.com]
- 9. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Reactome | Signaling by PDGFR in disease [reactome.org]
- 12. What are PDGFRα inhibitors and how do they work? [synapse.patsnap.com]
- 13. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. novateinbio.com [novateinbio.com]
- 18. protocols.io [protocols.io]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Preclinical Antitumor Activity of Telatinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3][4] By inhibiting these key drivers of angiogenesis, tumor growth, and metastasis, this compound has demonstrated significant antitumor activity in a range of preclinical models. This document provides a comprehensive technical overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, with detailed experimental protocols and data presented for scientific evaluation.
Core Mechanism of Action
This compound exerts its antitumor effect by competitively binding to the ATP-binding pocket within the catalytic domain of its target receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades essential for cell proliferation, migration, and survival. The primary targets of this compound are central to tumor angiogenesis (VEGFR-2/3), and tumor cell proliferation and survival (PDGFRα, c-Kit).[5][6] this compound displays high selectivity, with low affinity for other kinase families such as EGFR, FGFR, Raf, or the Tie-2 receptor.[1][3][4]
Signaling Pathways Targeted by this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits VEGFR-2/3, PDGFRα, and c-Kit signaling pathways.
Quantitative Data: In Vitro and In Vivo Activity
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes its inhibitory potency and antitumor effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Assay | IC50 Value (nM) | Description |
| c-Kit | 1 | Biochemical assay measuring direct kinase inhibition.[2][4] |
| VEGFR-3 | 4 | Biochemical assay measuring direct kinase inhibition.[2][4] |
| VEGFR-2 | 6 | Biochemical assay measuring direct kinase inhibition.[2][4] |
| PDGFRα | 15 | Biochemical assay measuring direct kinase inhibition.[2][4] |
| VEGFR-2 Autophosphorylation | 19 | Whole-cell assay measuring receptor autophosphorylation.[4][5] |
| HUVEC Proliferation (VEGF-dependent) | 26 | Cell-based assay measuring inhibition of endothelial cell growth.[4] |
| Aortic Smooth Muscle Cell Growth (PDGF-stimulated) | 249 | Cell-based assay measuring inhibition of smooth muscle cell growth.[4] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Key Findings |
| Multiple Human Tumor Xenografts | This compound (monotherapy) | Potent, dose-dependent anti-tumor activity observed.[4] |
| MDA-MB-231 (Breast Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |
| Colo-205, DLD-1 (Colon Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |
| H460 (Non-Small Cell Lung Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |
| ABCG2-overexpressing Tumors | This compound (15 mg/kg) + Doxorubicin (1.8 mg/kg) | Significantly decreased tumor growth rate and size.[1][2] |
Detailed Experimental Protocols
The following sections describe generalized protocols for key preclinical experiments used to evaluate this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases (e.g., VEGFR-2, c-Kit).
-
Materials: Recombinant human kinase, kinase-specific substrate (e.g., a peptide), ATP, this compound (serially diluted), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the appropriate assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a luminescence- or fluorescence-based detection method.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response curve).
-
Protocol 2: Cell-Based Proliferation Assay
-
Objective: To determine the IC50 of this compound on the proliferation of cells whose growth is dependent on a target kinase (e.g., VEGF-stimulated HUVECs).
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture medium and supplements, VEGF, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).
-
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to attach overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with serial dilutions of this compound for 1-2 hours prior to stimulation.
-
Stimulate the cells with a pre-optimized concentration of VEGF (or vehicle for baseline control).
-
Incubate for a period that allows for cell proliferation (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the output (luminescence, absorbance) with a plate reader.
-
Normalize the data to controls and calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Human Tumor Xenograft Study in Immunodeficient Mice
-
Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent or in combination.
-
Materials: Immunodeficient mice (e.g., Nude or SCID), human cancer cell line (e.g., MDA-MB-231), Matrigel (optional), this compound formulation for oral gavage, and calipers for tumor measurement.
-
Procedure:
-
Expand the selected human cancer cell line in vitro.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS), optionally mixed with Matrigel to support initial tumor growth.
-
Subcutaneously implant a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via oral gavage at the specified dose and schedule (e.g., once daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study for a predefined period or until tumors in the control group reach a predetermined endpoint size.
-
Efficacy is determined by comparing the tumor growth in the this compound-treated groups to the vehicle control group (e.g., calculating Tumor Growth Inhibition, TGI%).
-
Preclinical Research Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of an antitumor agent like this compound.
Caption: Standard workflow for preclinical evaluation of a targeted anticancer drug.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective inhibitor of key RTKs involved in tumor angiogenesis and proliferation. It demonstrates low nanomolar potency against VEGFR-2/3, PDGFRα, and c-Kit in biochemical and cell-based assays.[2][4] This in vitro activity translates into significant dose-dependent antitumor efficacy in a variety of in vivo xenograft models.[4] Furthermore, combination studies suggest its potential to enhance the effects of standard chemotherapeutic agents.[1][2] These comprehensive preclinical findings established a solid foundation for the clinical development of this compound as a targeted therapy for solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 6. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Telatinib's Potent Anti-Proliferative Effect on Endothelial Cells: An In Vitro Application Note
For Research Use Only.
Abstract
This application note provides a detailed protocol for assessing the in vitro efficacy of Telatinib on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). This compound is a potent, orally available tyrosine kinase inhibitor targeting key drivers of angiogenesis, the formation of new blood vessels. This process is critical in tumor growth and metastasis. The provided protocol describes a robust and reproducible MTT-based cell proliferation assay to determine the inhibitory effects of this compound on VEGF-stimulated HUVECs. Furthermore, this document outlines this compound's mechanism of action and presents its inhibitory concentrations in a clear, tabular format for easy reference by researchers in drug discovery and oncology.
Introduction
Angiogenesis is a crucial process in various physiological and pathological conditions, including tumor development. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are the primary mediators of angiogenesis. Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of modern anti-cancer therapies.
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, Platelet-Derived Growth Factor Receptor alpha (PDGF-α), and c-Kit.[1] By blocking the ATP-binding site of these receptors, this compound effectively inhibits their phosphorylation and subsequent downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[2] This application note details a standard in vitro assay to quantify the anti-proliferative effects of this compound on HUVECs, a primary cell line widely used in angiogenesis research.
Data Summary
This compound exhibits potent inhibitory activity against key kinases involved in angiogenesis and demonstrates significant anti-proliferative effects on endothelial cells.
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 | 6 |
| VEGFR-3 | 4 |
| PDGF-α | 15 |
| c-Kit | 1 |
| Table 1: In vitro inhibitory activity of this compound against various receptor tyrosine kinases.[1] |
| Cell-Based Assay | IC₅₀ (nM) |
| VEGF-dependent HUVEC Proliferation | 26 |
| Table 2: Inhibitory concentration of this compound on VEGF-stimulated HUVEC proliferation.[3] |
| Effect on HUVECs | Effective Concentration |
| Inhibition of VEGFR-2 Phosphorylation | 100 nM - 2 µM |
| Inhibition of Tube Formation | 5 - 10 µM |
| Table 3: Effective concentrations of this compound for inhibiting key angiogenic processes in HUVECs.[2] |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Recombinant Human VEGF-A (165 isoform)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
HUVEC Proliferation Assay (MTT Method)
This protocol is adapted from standard MTT assay procedures.[1][4][5]
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in EGM-2 and perform a cell count.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Starvation:
-
After 24 hours, gently aspirate the growth medium.
-
Wash the cells once with basal medium (EGM-2 without growth factors).
-
Add 100 µL of basal medium containing 0.5-1% FBS to each well.
-
Incubate for 4-6 hours to synchronize the cells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in the starvation medium. A suggested concentration range to test would be from 1 nM to 10 µM to encompass the IC₅₀ value.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
To each well (except for the negative control), add 50 µL of the this compound dilutions.
-
To the positive and negative control wells, add 50 µL of starvation medium.
-
-
VEGF Stimulation:
-
Immediately after adding this compound, add 50 µL of starvation medium containing VEGF-A to the 'this compound treated' and 'positive control' wells to a final concentration of 20-50 ng/mL.
-
Add 50 µL of starvation medium without VEGF-A to the 'negative control' wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the HUVEC proliferation assay.
Caption: this compound's mechanism of action in the VEGF signaling pathway.
References
Telatinib Application Notes and Protocols for Endothelial Cell Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cell type involved in angiogenesis. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of chemical compounds. This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures. Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor targeting the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and c-Kit.[1] By inhibiting VEGFR signaling, this compound effectively blocks the pathways that lead to endothelial cell proliferation, migration, and differentiation, which are all essential for angiogenesis.[1][2] These application notes provide a detailed protocol for assessing the anti-angiogenic effects of this compound using a tube formation assay with human umbilical vein endothelial cells (HUVECs).
Data Presentation
The anti-angiogenic activity of this compound is concentration-dependent. The following table summarizes the quantitative effects of this compound on HUVEC tube formation and other related endothelial cell functions.
| Parameter | This compound Concentration | Result | Cell Type | Reference |
| Tube Formation | 5 µmol/L | Most tube formation is blocked | HUVECs | [3] |
| 10 µmol/L | No tube formation is present | HUVECs | [3] | |
| VEGFR2 Phosphorylation | 19 nmol/L | IC₅₀ for inhibition of autophosphorylation | Whole-cell assay | [1] |
| Cell Proliferation | 26 nmol/L | IC₅₀ for inhibition of VEGF-dependent proliferation | HUVECs | [1] |
| PDGF-stimulated Growth | 249 nmol/L | IC₅₀ for inhibition of growth | Human Aortic Smooth Muscle Cells | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway, which is crucial for endothelial cell function. VEGF binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation. This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and blocking the downstream signaling events.
Experimental Protocols
This section provides a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic effects of this compound on endothelial cells (e.g., HUVECs).
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound (BAY 57-9352)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a digital camera
Experimental Workflow
The workflow for the this compound tube formation assay involves preparing the basement membrane matrix, treating the endothelial cells with this compound, seeding the cells onto the matrix, and quantifying the resulting tube formation.
Step-by-Step Protocol
-
Preparation of Basement Membrane Matrix Coated Plates:
-
Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Using the pre-chilled tips, add 50 µL of the thawed matrix to each well. Ensure even distribution and avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2) with a low serum concentration (e.g., 0.5-2% FBS).
-
Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the low-serum basal medium. A suggested concentration range is from 10 nM to 10 µM to cover the expected inhibitory range. Include a vehicle-only control (DMSO).
-
Add the this compound dilutions or vehicle to the cell suspension and incubate for a pre-treatment period (a 6-hour pre-incubation has been reported, though shorter times may also be effective).[3]
-
-
Seeding Cells and Tube Formation:
-
After the pre-treatment, gently mix the cell suspensions.
-
Add 100-150 µL of the treated cell suspension (containing 1-3 x 10⁴ cells) to each well of the polymerized matrix-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 4-6 hours.[4]
-
-
Visualization and Quantification:
-
Monitor tube formation periodically using an inverted phase-contrast microscope.
-
For quantitative analysis, tube networks can be visualized by staining with Calcein AM (2 µg/mL for 30 minutes).[4]
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:
-
Total tube length
-
Number of junctions (branch points)
-
Number of loops (meshes)
-
Total tube area
-
-
-
Data Analysis:
-
Calculate the average and standard deviation for each parameter at each this compound concentration.
-
Normalize the data to the vehicle-treated control group.
-
Plot the dose-response curves and, if sufficient data points are available, calculate the IC₅₀ value for the inhibition of tube formation.
-
References
Application Notes and Protocols for Establishing Telatinib-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[1] Its mechanism of action is centered on inhibiting tumor angiogenesis, a critical process for tumor growth and metastasis.[1] While this compound has shown promise, the development of acquired resistance remains a significant challenge in targeted cancer therapy, limiting its long-term efficacy.[2]
Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing next-generation inhibitors, designing effective combination therapies, and identifying predictive biomarkers for patient stratification. The in vitro establishment of this compound-resistant cancer cell lines provides an indispensable and reproducible model system to investigate these resistance mechanisms.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cancer cell lines using a proven dose-escalation methodology.[3]
Potential Mechanisms of Resistance to this compound
Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through various molecular mechanisms:[2][4]
-
On-Target Alterations: Secondary mutations in the kinase domains of VEGFR, PDGFR, or c-Kit can prevent this compound from binding effectively while preserving the kinase's enzymatic activity. Gene amplification of the target receptors can also lead to resistance by overwhelming the inhibitor.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can circumvent the inhibition of a specific pathway by upregulating parallel or downstream signaling cascades. For instance, activation of alternative pro-angiogenic pathways (e.g., involving FGF receptors) or downstream effectors like the PI3K/AKT or MAPK/ERK pathways can restore survival and proliferation signals.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter the cellular state, rendering cells less dependent on the signaling pathways targeted by this compound.
Quantitative Data Summary
Successful establishment of a resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The degree of resistance is quantified by the Resistance Index (RI).
Table 1: Biochemical Potency of this compound Against Key Kinase Targets
| Target Kinase | IC50 (nM) |
|---|---|
| c-Kit | 1 |
| VEGFR-3 | 4 |
| VEGFR-2 | 6 |
| PDGFRβ | 15 |
Data sourced from Selleck Chemicals.[1]
Table 2: Representative Viability Data for Parental vs. This compound-Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
|---|---|---|---|
| MDA-MB-231 (Parental) | This compound | 50 nM | - |
| MDA-MB-231-TelR (Resistant) | This compound | 750 nM | 15 |
This table presents hypothetical but realistic data for illustrative purposes. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental). A significant increase (typically >3 to 10-fold) confirms resistance.
Experimental Diagrams and Workflows
This compound Target Signaling Pathways
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for establishing this compound-resistant cell lines via continuous dose escalation.
Detailed Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
This protocol determines the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231, H460, Colo-205)[1]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 1 nM to 10 µM in half-log steps). Prepare a vehicle control with the same final DMSO concentration (should not exceed 0.1%).
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells (in triplicate).
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Generation of this compound-Resistant Cell Lines via Dose Escalation
This is a long-term protocol (typically 6-12 months) to select for a resistant cell population.[3]
Materials:
-
Parental cancer cell line with known this compound IC50
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Standard cell culture equipment
Procedure:
-
Initiation of Culture: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 or IC30 determined in Protocol 1.
-
Maintenance and Observation: Culture the cells continuously in the presence of this compound. Initially, significant cell death is expected. The surviving cells will begin to proliferate slowly. Change the medium every 2-3 days, always replenishing with fresh this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (approaching the parental line's doubling time), passage them and increase the this compound concentration by a factor of 1.5 to 2.0.[3]
-
Iterative Process: Repeat Step 3 for several months. If at any point a concentration increase causes excessive cell death (>80%) from which the population cannot recover, return to the previous tolerated concentration for 1-2 additional passages before attempting the increase again.
-
Cryopreservation: At each major concentration milestone (e.g., 5x, 10x, 20x the initial IC50), cryopreserve vials of the cells. This provides backups and allows for later analysis of resistance evolution.
-
Establishment of Final Line: Continue the dose escalation until the cells can stably proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50).
-
Stability Check: Once a resistant line is established, culture a subset of the cells in drug-free medium for 4-6 weeks (several passages) and then re-determine the IC50. This confirms that the resistance phenotype is stable and not transient.[7]
Protocol 3: Confirmation and Characterization of Resistance
This protocol validates the resistant phenotype and begins to explore the underlying mechanisms.
Procedure:
-
IC50 Determination of Resistant Line: Using Protocol 1, determine the IC50 of the newly generated resistant cell line (e.g., MDA-MB-231-TelR) alongside the parental line in the same experiment.
-
Calculate Resistance Index (RI): Divide the IC50 of the resistant line by the IC50 of the parental line. A high RI confirms resistance.
-
Western Blot Analysis:
-
Culture both parental and resistant cells with and without this compound treatment (at the parental IC50) for a short period (e.g., 2-6 hours).
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, such as:
-
Phospho-VEGFR2, Total VEGFR2
-
Phospho-AKT, Total AKT
-
Phospho-ERK, Total ERK
-
Loading control (e.g., β-Actin or GAPDH)
-
-
Analyze the results to see if downstream signaling is reactivated in the resistant cells despite the presence of this compound.
-
-
Further Characterization (Optional):
-
Gene Sequencing: Sequence the kinase domains of KDR (VEGFR2), PDGFRB, and KIT in the resistant line to identify potential on-target mutations.
-
RNA-Seq/Proteomics: Perform transcriptomic or proteomic analysis to identify upregulated bypass pathways or other molecular changes.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Telatinib Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Telatinib using xenograft mouse models. The information is compiled from various sources to guide the design and execution of in vivo experiments evaluating the anti-tumor activity of this compound.
Introduction
This compound (BAY 57-9352) is a potent, orally available small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/3), platelet-derived growth factor receptor beta (PDGFR-β), and c-Kit tyrosine kinases.[1] By targeting these key signaling pathways involved in tumor angiogenesis and proliferation, this compound has demonstrated dose-dependent anti-tumor activity in various human tumor xenograft models, including breast, colon, non-small cell lung, pancreatic, and prostate cancers.[1]
This document outlines the essential protocols for establishing xenograft models and assessing the in vivo efficacy of this compound.
Signaling Pathway Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits VEGFR-2, PDGFR-β, and c-Kit signaling pathways.
Experimental Protocols
1. Cell Lines and Culture
A variety of human cancer cell lines have been utilized in this compound xenograft studies. The choice of cell line should be based on the research question and the expression of this compound's target receptors.
| Cell Line | Cancer Type |
| MDA-MB-231 | Breast Carcinoma |
| Colo-205 | Colon Carcinoma |
| DLD-1 | Colon Carcinoma |
| H460 | Non-Small Cell Lung Carcinoma |
| Pancreatic Carcinoma Cell Lines | Pancreatic Cancer |
| Prostate Carcinoma Cell Lines | Prostate Cancer |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. All cell lines should be routinely tested for mycoplasma contamination.
2. Animal Models
Immunocompromised mice are required for the engraftment of human tumor cells.
-
Strain: Athymic Nude (nu/nu) or NOD/SCID mice.
-
Age: 6-8 weeks old.
-
Sex: Typically female, unless studying a sex-specific cancer like prostate cancer.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
3. Xenograft Implantation (Subcutaneous Model)
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS) and resuspend to the desired concentration. A cell viability of >90% is recommended.
-
Injection: Inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. The cell suspension may be mixed with an equal volume of Matrigel to improve tumor take rate.
-
Tumor Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure the tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage: The dosage of this compound can vary depending on the tumor model and study design. A dose of 15 mg/kg administered orally has been reported for an H460 xenograft model.[2] Dose-ranging studies are recommended to determine the optimal dose for a specific model.
-
Administration: Administer this compound or vehicle control to the respective groups daily via oral gavage. The treatment duration is typically 2-4 weeks.
-
Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
5. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically tumor growth inhibition. TGI can be calculated at the end of the study using the following formula:
-
% TGI = [1 - ((Mean Tumor Volume of Treated Group at end) - (Mean Tumor Volume of Treated Group at start)) / ((Mean Tumor Volume of Control Group at end) - (Mean Tumor Volume of Control Group at start))] x 100
-
-
Data Collection: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Experimental Workflow
The following diagram outlines a typical workflow for a this compound xenograft study.
Caption: A standard workflow for a this compound xenograft efficacy study.
Data Presentation
Quantitative data from xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Initial Mean Tumor Volume (mm³) ± SEM | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 152 ± 15 | 1850 ± 210 | - |
| This compound (15 mg/kg) | 10 | 148 ± 14 | 750 ± 95 | 65 |
Table 2: Example of Body Weight Data
| Treatment Group | Day 0 Mean Body Weight (g) ± SEM | Day 21 Mean Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| This compound (15 mg/kg) | 22.3 ± 0.7 | 21.9 ± 0.8 | -1.8% |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data based on the specific experimental conditions.
The protocols and guidelines presented in these application notes provide a framework for conducting robust and reproducible this compound xenograft studies. Adherence to these methodologies will enable researchers to effectively evaluate the in vivo anti-tumor efficacy of this compound and contribute to the preclinical development of this promising anti-cancer agent.
References
Application Notes and Protocols for Telatinib in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2] These receptors are key mediators of tumor angiogenesis, proliferation, and survival.[3][4] this compound has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models, making it a compound of interest for cancer research.[2] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on dosing, administration, and experimental design for efficacy studies.
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| VEGFR2 | 6 | [2] |
| VEGFR3 | 4 | [2] |
| c-Kit | 1 | [2] |
| PDGFRα | 15 | [2] |
Table 2: Summary of this compound Dose for In Vivo Animal Studies
| Animal Model | Tumor Model | Dose | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| Athymic Nude Mice | H460/MX20 (Non-small cell lung carcinoma) | 15 mg/kg | Every 2nd and 3rd day | Oral (p.o.) | In combination with Doxorubicin (1.8 mg/kg), significantly decreased tumor growth rate and size. | [5][6] |
| Athymic Nude Mice | MDA-MB-231 (Breast Carcinoma) | Dose-dependent | Not specified | Oral (p.o.) | Potent, dose-dependent reduction in tumor growth as a single agent. | [2] |
| Athymic Nude Mice | Colo-205 (Colon Carcinoma) | Dose-dependent | Not specified | Oral (p.o.) | Potent, dose-dependent reduction in tumor growth as a single agent. | [2] |
| Athymic Nude Mice | DLD-1 (Colon Carcinoma) | Dose-dependent | Not specified | Oral (p.o.) | Potent, dose-dependent reduction in tumor growth as a single agent. | [2] |
| Athymic Nude Mice | H460 (Non-small cell lung carcinoma) | Dose-dependent | Not specified | Oral (p.o.) | Potent, dose-dependent reduction in tumor growth as a single agent. | [2] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the signaling pathways mediated by VEGFR2/3, PDGFRα, and c-Kit. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. This compound binds to the ATP-binding pocket of these receptors, preventing their phosphorylation and subsequent activation of downstream effectors.
Caption: this compound inhibits VEGFR2, PDGFRα, and c-Kit signaling pathways.
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
This protocol provides a general guideline for establishing subcutaneous xenograft models using human cancer cell lines in immunocompromised mice.
Materials:
-
Human cancer cell lines (e.g., H460, MDA-MB-231, Colo-205)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Suspension Preparation: Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Protocol 2: Oral Administration of this compound by Gavage
Materials:
-
This compound (BAY 57-9352)
-
Vehicle: 10% N-methyl-pyrrolidinone (NMP) and 90% polyethylene glycol 300 (PEG300)[6]
-
Oral gavage needles (stainless steel, flexible plastic, or disposable)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle by mixing 1 part NMP with 9 parts PEG300.
-
Add the calculated amount of this compound to the vehicle.
-
Vortex or sonicate the mixture until this compound is fully dissolved or a homogenous suspension is formed.
-
-
Animal Dosing:
-
Weigh each animal to determine the exact volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, advancing it carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal briefly after dosing to ensure no adverse reactions.
-
-
Dosing Schedule: Administer this compound according to the predetermined schedule (e.g., daily, every other day).
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a promising anti-cancer agent with potent activity against key drivers of tumor growth and angiogenesis. The protocols and data presented in this document provide a foundation for designing and conducting in vivo animal studies to further evaluate the therapeutic potential of this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Patterns of expression of VEGFR2, PDGFRs and c-Kit in pediatric patients with high grade non-rhabdomyosarcoma soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. This compound reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Telatinib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib is a potent, orally available small-molecule tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit.[1][2] By inhibiting these key drivers of angiogenesis—the formation of new blood vessels—this compound disrupts the tumor's ability to grow and metastasize.[3] Preclinical and clinical studies have explored the combination of this compound with various chemotherapy agents to enhance anti-tumor efficacy. This document provides detailed application notes and protocols for researchers investigating the synergistic potential of this compound in combination with conventional chemotherapy.
The rationale for combining anti-angiogenic agents like this compound with chemotherapy is multifaceted. It is hypothesized that anti-angiogenics can "normalize" the chaotic tumor vasculature, improving the delivery and efficacy of cytotoxic drugs.[4][5] Additionally, by targeting the tumor microenvironment, this compound can complement the direct cytotoxic effects of chemotherapy on cancer cells.[6] This combined approach aims to achieve a more potent and durable anti-cancer response.
Data Presentation: Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical and clinical studies investigating this compound in combination with various chemotherapy agents.
In Vitro Efficacy: Reversal of Multidrug Resistance
One notable mechanism of this compound is its ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2.[7][8] This transporter is known to efflux a variety of chemotherapy drugs, reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the function of ABCG2, thereby sensitizing cancer cells to ABCG2-substrate chemotherapeutics.[7][8]
| Cell Line | Chemotherapy Agent | This compound Concentration (µM) | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal | Citation(s) |
| H460/MX20 (Lung Cancer) | Mitoxantrone | 1 | 280 ± 25 | 35 ± 5 | 8.0 | [8] |
| H460/MX20 (Lung Cancer) | SN-38 | 1 | 190 ± 20 | 25 ± 4 | 7.6 | [8] |
| S1-M1-80 (Colon Cancer) | Mitoxantrone | 1 | 350 ± 30 | 40 ± 6 | 8.75 | [8] |
| S1-M1-80 (Colon Cancer) | SN-38 | 1 | 250 ± 25 | 30 ± 5 | 8.33 | [8] |
| ABCG2-transfected HEK293 | Mitoxantrone | 1 | 210 ± 20 | 30 ± 4 | 7.0 | [8] |
| ABCG2-transfected HEK293 | SN-38 | 1 | 150 ± 15 | 20 ± 3 | 7.5 | [8] |
Note: SN-38 is the active metabolite of irinotecan.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft models have demonstrated the synergistic anti-tumor effects of this compound in combination with chemotherapy.
| Tumor Model | Chemotherapy Agent & Dose | This compound Dose | Treatment Outcome | Citation(s) |
| ABCG2-overexpressing NCI-H460/MX20 Xenograft | Doxorubicin (1.8 mg/kg) | 15 mg/kg | Significantly decreased tumor growth rate and tumor size compared to either agent alone. | [7][8] |
Clinical Efficacy: Phase I & II Trials
Clinical trials have evaluated the safety and efficacy of this compound in combination with standard chemotherapy regimens in patients with advanced solid tumors.
| Trial Phase | Chemotherapy Regimen | This compound Dose | Patient Population | Key Findings | Citation(s) |
| Phase I | Irinotecan (180 mg/m²) + Capecitabine (1000 mg/m² twice daily) | 900 mg twice daily | Advanced solid tumors | Combination was tolerated. 5 of 23 patients had a partial remission and 9 of 23 had stable disease. | [9] |
| Phase Ib | Docetaxel (75 mg/m²) | 600-900 mg twice daily | Advanced solid tumors | Combination was generally well-tolerated. 9 of 12 evaluable patients achieved at least stable disease at 12 weeks; 2 patients had a partial response. | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit. The diagram below illustrates the downstream signaling cascades affected by this compound's inhibition of VEGFR-2, a primary target in angiogenesis. Inhibition of this pathway in endothelial cells leads to decreased proliferation, migration, and survival, ultimately impairing the formation of new blood vessels that tumors need to grow.
Experimental Workflow: In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with a chemotherapy agent in vitro.
Experimental Protocols
In Vitro Synergy Assessment: MTT Assay and Combination Index Calculation
This protocol describes how to assess the synergistic effects of this compound and a chemotherapy agent on cancer cell viability using the MTT assay and subsequent calculation of the Combination Index (CI) based on the Chou-Talalay method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapy agent in DMSO.
-
Perform serial dilutions of each drug to create a range of concentrations.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
Combinations of this compound and the chemotherapy agent at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at various non-constant ratios.
-
Include vehicle control wells (DMSO at the same final concentration as in the drug-treated wells).
-
-
Ensure each condition is performed in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[7] This can be done using software such as CompuSyn or by applying the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
Interpret the CI values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Combination Study: Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent using a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer this compound orally (e.g., daily by gavage) at a predetermined dose.[7][8]
-
Administer the chemotherapy agent according to its established preclinical dosing schedule (e.g., intraperitoneal or intravenous injection).[7][8]
-
The timing of the combination therapy should be carefully considered (e.g., concurrent or sequential administration).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Measure the body weight of the mice regularly to monitor for toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Compare the tumor growth curves and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
The combination of this compound with chemotherapy agents represents a promising strategy in cancer therapy. The data presented in these application notes highlight the potential for synergistic effects, particularly in the context of overcoming multidrug resistance. The provided protocols offer a framework for researchers to further investigate and characterize the efficacy of this compound in combination with a variety of chemotherapy drugs in both in vitro and in vivo settings. Careful consideration of dosing, scheduling, and the specific molecular characteristics of the cancer model will be crucial for optimizing the therapeutic potential of these combination regimens.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [radar.ibiss.bg.ac.rs]
- 6. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I evaluation of this compound, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Telatinib Solubility in Cell Culture: A Technical Support Guide
For researchers and drug development professionals utilizing Telatinib in cell culture assays, optimizing its solubility is paramount to achieving accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations of 82 mg/mL (200.08 mM) and ≥ 46 mg/mL (112.24 mM). For optimal results, use fresh, moisture-free DMSO.
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: this compound is sparingly soluble in aqueous buffers and insoluble in water. Direct dissolution in these vehicles is not recommended as it will likely result in precipitation. To prepare a working solution in an aqueous buffer or cell culture medium, it is essential to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted into the desired aqueous medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Encountering precipitation when diluting a this compound DMSO stock solution into cell culture media is a common issue. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: Precipitate forms immediately upon dilution of this compound stock into cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound has limited solubility in aqueous solutions. Attempting to make a high concentration working solution can lead to immediate precipitation. Solution: Lower the final concentration of this compound in your working solution. If a high concentration is necessary, consider using a solubilizing agent. |
| Rapid Dilution | Adding the DMSO stock solution too quickly to the aqueous medium can cause localized high concentrations of this compound, leading to precipitation. Solution: Add the DMSO stock solution dropwise while gently vortexing or swirling the cell culture medium to ensure rapid and even dispersion. |
| Temperature Shock | A significant temperature difference between the DMSO stock and the cell culture medium can reduce solubility. Solution: Gently warm both the cell culture medium and the this compound stock solution to 37°C before mixing. |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time. Solution: Prepare the this compound working solution fresh before each experiment. If long-term incubation is required, consider reducing the serum concentration if your cell line can tolerate it, or test different types of serum. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of this compound. While the optimal pH for most cell lines is around 7.4, slight variations can occur. Solution: Ensure your cell culture medium is properly buffered and the pH is stable. You can test the pH of your medium before and after adding this compound. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially leading to precipitation. Solution: Ensure proper humidification of your incubator and use appropriate culture vessels with tight-fitting lids to minimize evaporation. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 82 mg/mL | 200.08 mM | [1] |
| DMSO | ≥ 46 mg/mL | 112.24 mM | |
| DMSO | ~5 mg/mL | ~12.2 mM | [2] |
| Dimethyl Formamide | ~5 mg/mL | ~12.2 mM | [2] |
| Ethanol | Slightly Soluble | Not Specified | [2] |
| Water | Insoluble | Insoluble | [1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | ~0.8 mM | [2] |
Experimental Protocols
Detailed Protocol for HUVEC Proliferation Assay using this compound
This protocol outlines a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using an MTT assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DMSO
-
96-well cell culture plates, gelatin-coated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well gelatin-coated plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free EGM-2 to achieve 2X the final desired concentrations (e.g., if the final desired concentrations are 1, 10, 100, and 1000 nM, prepare 2, 20, 200, and 2000 nM solutions).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound working solutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis.
Caption: Workflow for preparing this compound working solutions to minimize precipitation.
References
Telatinib stability in aqueous solutions over time
Welcome to the Technical Support Center for Telatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF). For preparing stock solutions, it is recommended to use fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce the solubility of this compound.
Q2: How should I prepare aqueous working solutions of this compound?
A2: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS, pH 7.2). It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations may have cytotoxic effects.
Q3: How long can I store aqueous solutions of this compound?
A3: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. Based on general observations for compounds of this class and supplier recommendations, aqueous solutions of this compound are not recommended for storage for more than one day due to potential instability.
Q4: What are the known stability issues with this compound in aqueous solutions?
A4: While specific public data on the degradation kinetics of this compound in aqueous solutions is limited, tyrosine kinase inhibitors as a class can be susceptible to hydrolysis and photodegradation. Factors such as pH, temperature, and exposure to light can significantly impact the stability of this compound in aqueous solutions. It is advisable to protect solutions from light and control the temperature during experiments.
Q5: What are the primary signaling pathways inhibited by this compound?
A5: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR2 and VEGFR3. It also inhibits c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking these pathways, this compound disrupts downstream signaling cascades involved in angiogenesis, tumor growth, and metastasis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration in the aqueous buffer may have exceeded its solubility limit. The buffer composition or pH may be unfavorable. | - Increase the proportion of DMSO in the final solution, ensuring it remains within the tolerance level of your assay. - Perform a solubility test with smaller aliquots to determine the maximum achievable concentration in your specific aqueous buffer. - Consider using a different buffer system or adjusting the pH. Some compounds exhibit higher solubility at a specific pH range. |
| Inconsistent or lower-than-expected activity in cell-based assays. | The compound may have degraded in the aqueous culture medium over the course of the experiment. The actual concentration of the active compound may be lower than the nominal concentration due to precipitation. | - Prepare fresh dilutions of this compound immediately before adding to the cells. - Minimize the exposure of the compound in the aqueous medium to light and elevated temperatures. - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, the concentration should be lowered. |
| Variability in results between experimental repeats. | Inconsistent preparation of this compound solutions. Degradation of the stock solution over time. | - Standardize the protocol for preparing this compound solutions, including the source and grade of DMSO and the mixing procedure. - Aliquot the DMSO stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. |
Stability Data Summary
While specific quantitative stability data for this compound in aqueous solutions is not publicly available, the following table provides an illustrative example of a stability profile for a comparable tyrosine kinase inhibitor under forced degradation conditions. This data is intended to serve as a general guide for understanding potential degradation patterns.
Table 1: Illustrative Stability of a Tyrosine Kinase Inhibitor in Aqueous Solution
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | 24 | 15% | Hydrolysis of amide bond |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C) | 24 | 25% | Hydrolysis of ether linkage and amide bond |
| Oxidative Degradation (3% H₂O₂, RT) | 24 | 10% | N-oxidation |
| Photodegradation (UV light, RT) | 24 | 30% | Photodimerization, ring cleavage |
| Thermal Degradation (80°C) | 24 | 5% | Minimal degradation |
Note: This data is for illustrative purposes only and does not represent actual stability data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Assays
-
Preparation of DMSO Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution in your desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration. For a 10 µM solution, this would typically be a 1:1000 dilution.
-
Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize solvent effects on cells.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: General Procedure for a Stability-Indicating HPLC Method (Adapted from Similar Compounds)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization and validation are essential.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at the λmax of this compound (e.g., 286 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Forced Degradation Studies:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 30% H₂O₂ and store at room temperature.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Heat the this compound solution at 80°C.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
References
preventing Telatinib precipitation in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Telatinib in cell culture, with a specific focus on preventing its precipitation in aqueous media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
Answer:
This compound is sparingly soluble in aqueous solutions, and precipitation upon dilution of a DMSO stock is a common issue. Here are several steps to troubleshoot and prevent this:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability or experimental outcomes. This is typically between 0.1% and 0.5% (v/v). Keeping the final DMSO concentration as high as tolerable will help maintain this compound in solution.[1][2]
-
Direct Dilution and Mixing: Instead of diluting the this compound stock in a small volume of medium before adding it to the culture, add the required volume of the DMSO stock directly to the final volume of cell culture medium, preferably while gently swirling or mixing the medium. This rapid dispersal can prevent localized high concentrations of this compound that are prone to precipitation.[2]
-
Pre-warm the Culture Medium: Adding the this compound stock to pre-warmed culture medium (37°C) can sometimes improve solubility compared to adding it to cold medium.
-
Lower the Stock Concentration: If precipitation persists, consider preparing a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your culture to achieve the desired final concentration, so ensure the final DMSO concentration remains within the tolerated limit for your cells.[1]
-
Incorporate Serum: If your experimental conditions permit, add the this compound stock to a medium that already contains serum (e.g., FBS). Serum proteins can bind to small molecules and help to keep them in solution.[2]
Question: My culture medium turned cloudy after adding this compound. What does this mean and what should I do?
Answer:
A cloudy appearance in the culture medium after the addition of a DMSO-dissolved compound is a strong indication of precipitation.[1] This means the compound is no longer in solution and its effective concentration is unknown and likely much lower than intended.
If you observe this, it is recommended to discard the prepared medium and start over, implementing the preventative measures described in the previous question. Filtering the cloudy medium is not recommended as this will remove the precipitated compound, leading to an inaccurate final concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[3][4] It is soluble in DMSO at high concentrations. For example, its solubility in DMSO is approximately 82 mg/mL (200.08 mM).[3]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4][5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound has very low solubility in aqueous buffers.[4] For instance, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[4] It is not recommended to store aqueous solutions of this compound for more than one day due to its instability and tendency to precipitate.[4]
Q4: At what concentrations is this compound typically active in cell-based assays?
A4: this compound is a potent inhibitor of several receptor tyrosine kinases. Its IC50 values are in the low nanomolar range. For example, it inhibits VEGFR2 and VEGFR3 with IC50 values of 6 nM and 4 nM, respectively.[3][5] In whole-cell assays, it has been shown to inhibit VEGFR2 autophosphorylation with an IC50 of 19 nM and suppress VEGF-dependent proliferation of HUVECs with an IC50 of 26 nM.[3]
Quantitative Data Summary
| Solvent/System | Solubility | Molar Concentration | Reference |
| DMSO | 82 mg/mL | 200.08 mM | [3] |
| DMSO | ~5 mg/mL | ~12.2 mM | [4] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | ~0.805 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[3]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Diluting this compound into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Cell culture plates with seeded cells
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment and the final volume of the culture medium.
-
Calculate the volume of this compound stock solution needed. Ensure that the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Gently swirl the flask or plate containing the pre-warmed cell culture medium.
-
While the medium is in motion, add the calculated volume of the this compound DMSO stock directly into the medium.
-
Continue to gently swirl the vessel for a few seconds to ensure rapid and uniform mixing.
-
Immediately return the cells to the incubator.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Experimental workflow for applying this compound to cell culture.
References
Technical Support Center: Telatinib Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding the off-target kinase inhibition profile of Telatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), c-Kit, and Platelet-Derived Growth Factor Receptor α (PDGFRα).[1] It also shows activity against PDGFRβ.
Q2: Is this compound a highly selective kinase inhibitor?
Q3: What are the potential consequences of off-target kinase inhibition in my experiments?
Off-target inhibition can lead to a variety of unexpected experimental outcomes, including:
-
Unanticipated phenotypic effects: Inhibition of unintended kinases can trigger signaling pathways unrelated to the primary targets, leading to unexpected cellular responses.
-
Toxicity in cell culture or in vivo models: Inhibition of essential kinases can lead to cellular stress, apoptosis, or other toxic effects.
Q4: How can I determine if this compound is inhibiting off-target kinases in my experimental system?
To investigate potential off-target effects of this compound in your specific experimental context, you can:
-
Perform a kinome scan: The most direct method is to subject this compound to a commercially available kinase profiling service. This will provide data on its inhibitory activity against a large panel of kinases.
-
Conduct Western blotting for downstream signaling pathways: Analyze the phosphorylation status of key proteins in pathways that are not regulated by VEGFR, c-Kit, or PDGFR. A change in phosphorylation upon this compound treatment may suggest off-target activity.
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another inhibitor that targets the same primary kinases but has a different chemical structure. A divergent phenotype may indicate different off-target profiles.
-
Perform rescue experiments: If you suspect an off-target kinase is being inhibited, overexpressing a drug-resistant mutant of that kinase might rescue the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected cell death or toxicity at concentrations that should be selective for primary targets. | This compound may be inhibiting an off-target kinase that is essential for cell survival in your specific cell line. | 1. Lower the concentration of this compound to the lowest effective dose for inhibiting the primary target. 2. Perform a cell viability assay with a panel of cell lines to see if the toxicity is cell-line specific. 3. Consider a kinome scan to identify potential off-target kinases responsible for the toxicity. |
| Phenotype observed does not align with known functions of VEGFR, c-Kit, or PDGFR signaling. | An off-target kinase inhibited by this compound may be responsible for the observed phenotype. | 1. Review the literature for known off-targets of similar multi-targeted kinase inhibitors. 2. Use pathway analysis tools to identify potential signaling pathways that could be affected by off-target inhibition and lead to the observed phenotype. 3. Validate the involvement of a suspected off-target pathway using Western blotting or specific inhibitors for that pathway. |
| Conflicting results when comparing data with another inhibitor for the same primary targets. | The two inhibitors may have different off-target inhibition profiles, leading to different overall cellular effects. | 1. If available, compare the kinome scan data for both inhibitors to identify differences in their selectivity. 2. Acknowledge the potential for off-target effects when interpreting and comparing data from different inhibitors. |
Quantitative Data on this compound Kinase Inhibition
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets. A comprehensive screen for off-target kinases is not publicly available; such data would be presented in a similar format.
| Kinase | IC50 (nM) | Assay Type |
| c-Kit | 1 | Biochemical |
| VEGFR3 | 4 | Biochemical |
| VEGFR2 | 6 | Biochemical |
| PDGFRα | 15 | Biochemical |
| VEGFR2 (autophosphorylation) | 19 | Whole-cell |
| HUVEC proliferation (VEGF-dependent) | 26 | Cell-based |
| HASMC growth (PDGF-stimulated) | 249 | Cell-based |
Data compiled from Selleck Chemicals.[1]
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (e.g., for Kinome Screening)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of purified kinases in a biochemical format. Specific conditions will vary depending on the kinase and the assay platform (e.g., radiometric, fluorescence, or luminescence-based).
1. Reagent Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
- Prepare the kinase reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and any necessary cofactors (e.g., MgCl2, MnCl2).
- Prepare an ATP solution at the desired concentration (often at or near the Km for each specific kinase).
2. Assay Procedure:
- Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
- Add the kinase/substrate mixture to the wells.
- Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate for the desired reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction (e.g., by adding a solution containing EDTA).
3. Signal Detection:
- The method of detection will depend on the assay format:
- Radiometric: Transfer the reaction mixture to a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- Fluorescence/Luminescence: Add the detection reagents according to the manufacturer's instructions (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced).
- Measure the signal using a suitable plate reader.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot for pVEGFR2)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of its target, VEGFR2, in a cellular context.
1. Cell Culture and Treatment:
- Culture cells known to express VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate growth medium until they reach a suitable confluency (e.g., 80-90%).
- Starve the cells in a low-serum medium for several hours (e.g., 4-24 hours) to reduce basal receptor tyrosine kinase activity.
- Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
2. Kinase Activation:
- Stimulate the cells with a ligand that activates VEGFR2, such as VEGF-A (e.g., 50 ng/mL), for a short period (e.g., 5-15 minutes).
3. Cell Lysis:
- Immediately after stimulation, wash the cells with ice-cold PBS.
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
4. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
5. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin).
6. Data Analysis:
- Quantify the band intensities for pVEGFR2 and total VEGFR2.
- Normalize the pVEGFR2 signal to the total VEGFR2 signal for each treatment condition.
- Calculate the percentage of inhibition of VEGFR2 phosphorylation relative to the stimulated vehicle control.
Visualizations
Caption: General experimental workflows for biochemical and cell-based kinase inhibition assays.
Caption: Simplified signaling pathways of this compound's primary targets.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Investigating Acquired Resistance to Telatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Telatinib.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells are showing signs of resistance, with an increasing IC50 value. What are the potential underlying mechanisms?
A1: Acquired resistance to this compound, a multi-kinase inhibitor of VEGFR2, VEGFR3, PDGFRα, and c-Kit, can arise from several mechanisms, broadly categorized as on-target and off-target resistance.
-
On-Target Resistance: This typically involves genetic alterations in the drug's direct targets.
-
Secondary Mutations: Point mutations in the kinase domains of VEGFR2, PDGFRα, or c-Kit can prevent this compound from binding effectively, while still allowing the kinase to be active. While specific mutations conferring resistance to this compound have not been extensively documented in published literature, mutations known to cause resistance to other TKIs targeting these receptors are a primary area of investigation. For example, in the context of other TKIs, mutations in the ATP-binding pocket or the activation loop of c-Kit and PDGFRα have been shown to confer resistance.
-
Gene Amplification: Increased copy number of the genes encoding the target kinases (VEGFR2, PDGFRα, c-Kit) can lead to their overexpression, requiring higher concentrations of this compound to achieve an inhibitory effect.
-
-
Off-Target Resistance: This involves changes in other cellular pathways that bypass the need for the this compound-inhibited targets.
-
Activation of Alternative Signaling Pathways: Cancer cells can activate other receptor tyrosine kinases (RTKs) or downstream signaling molecules to maintain proliferation and survival. Common bypass pathways include the activation of the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Q2: I suspect my resistant cells have a mutation in one of this compound's target kinases. How can I identify it?
A2: To identify potential resistance-conferring mutations, you can perform targeted sequencing of the kinase domains of KDR (VEGFR2), PDGFRA, and KIT.
-
Isolate Genomic DNA or RNA: Extract high-quality genomic DNA or RNA from both your parental (sensitive) and this compound-resistant cell lines.
-
PCR Amplification: Design primers to specifically amplify the kinase domain-encoding exons of the target genes.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR products to identify any nucleotide changes in the resistant cells compared to the sensitive cells. NGS can provide more comprehensive coverage and detect mutations present in subclones.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can investigate the expression and function of ABC transporters like ABCG2 using the following methods:
-
Quantitative PCR (qPCR): Measure the mRNA levels of ABCG2 in your sensitive and resistant cell lines. A significant increase in the resistant line suggests transcriptional upregulation.
-
Western Blotting: Assess the protein levels of ABCG2. Increased protein expression is a common mechanism of drug resistance.
-
Efflux Assays: Use a fluorescent substrate of ABCG2, such as Hoechst 33342 or Rhodamine 123. Resistant cells overexpressing ABCG2 will show lower intracellular fluorescence due to increased efflux of the dye. This can be measured by flow cytometry or fluorescence microscopy. The addition of a known ABCG2 inhibitor should reverse this effect and increase intracellular fluorescence in the resistant cells.
Q4: My sequencing results for the target kinases are negative, and I don't see evidence of increased drug efflux. What other mechanisms should I investigate?
A4: In the absence of on-target mutations or significant drug efflux, focus on off-target mechanisms, particularly the activation of bypass signaling pathways.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows you to screen for the activation of a wide range of RTKs simultaneously. Compare the phosphorylation status of various RTKs in your sensitive and resistant cells to identify potential bypass tracks.
-
Western Blot Analysis: Once you have identified a candidate bypass pathway from an RTK array or based on literature, perform Western blotting to confirm the increased phosphorylation of the alternative RTK and its key downstream effectors (e.g., phospho-Akt, phospho-ERK).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound | Cell line heterogeneity; variations in cell seeding density; instability of this compound in culture medium. | Maintain consistent cell culture practices; ensure accurate cell counting for seeding; prepare fresh this compound dilutions for each experiment from a frozen stock. |
| No difference in target kinase sequence between sensitive and resistant cells | Resistance is mediated by an off-target mechanism (e.g., bypass pathway activation, drug efflux) or epigenetic changes. | Investigate alternative signaling pathways using a phospho-RTK array and Western blotting for key downstream effectors (p-Akt, p-ERK). Check for overexpression of ABC transporters like ABCG2 via qPCR and Western blotting. |
| Difficulty in generating a this compound-resistant cell line | Insufficient drug concentration or exposure time; cell line is inherently resistant or has a low propensity to develop resistance. | Gradually increase the concentration of this compound in a stepwise manner over a prolonged period (several months). Start with a concentration around the IC50 and double it with each passage once the cells have recovered their normal growth rate. |
| High background in Western blots for phosphorylated proteins | Inadequate blocking; phosphatase activity in cell lysates; non-specific antibody binding. | Use an appropriate blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour. Always include phosphatase inhibitors in your lysis buffer. Optimize primary and secondary antibody concentrations and washing steps. |
Data Presentation
Table 1: this compound IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) |
| c-Kit | 1[3] |
| VEGFR3 | 4[3] |
| VEGFR2 | 6[3] |
| PDGFRα | 15[3] |
Table 2: Example of IC50 Shift in a this compound-Resistant Cell Line (Hypothetical Data)
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 10 | 1 |
| Resistant | This compound | 150 | 15 |
Experimental Protocols
Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC50.
-
Initially, cell growth will be significantly inhibited. Monitor the cells and replace the medium with fresh this compound-containing medium every 3-4 days.
-
When the cells resume a consistent growth rate and reach approximately 80% confluency, passage them into a new flask with the same concentration of this compound.
-
Once the cells are stably proliferating in the initial concentration, double the concentration of this compound.
-
Repeat the process of adaptation and dose escalation. It may be necessary to increase the concentration more gradually if the cells are highly sensitive.
-
At each stage of stable adaptation to a higher concentration, freeze down a stock of the cells for backup.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Periodically re-evaluate the IC50 of the resistant cell line to confirm the level of resistance.
Western Blotting for VEGFR2 Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of VEGFR2 and its downstream effectors.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) or the total protein for the phosphorylated target.
In Vitro Kinase Assay for VEGFR2
This protocol provides a method to measure the kinase activity of VEGFR2 in the presence and absence of this compound.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank control.
-
Add a solution containing the VEGFR2 kinase to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[3]
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and therefore directly proportional to the kinase activity.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol can be used to investigate the interaction of VEGFR2 with other signaling proteins.
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Primary antibody against the "bait" protein (e.g., VEGFR2)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads alone for 30-60 minutes to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[1]
-
Pellet the beads (by centrifugation for agarose or using a magnet for magnetic beads) and discard the supernatant.[1]
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[1]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: this compound inhibits VEGFR2, PDGFRα, and c-Kit signaling pathways.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
Technical Support Center: Telatinib Dose-Escalation Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments related to Telatinib dose-escalation studies in advanced solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and c-Kit.[1][3] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[4]
Q2: What was the recommended Phase II dose of this compound in the monotherapy dose-escalation study?
Based on pharmacokinetic and pharmacodynamic endpoints, the recommended dose for subsequent Phase II studies was determined to be 900 mg administered twice daily.[1][3] This recommendation was based on the observation that the pharmacodynamic effects of this compound, such as the decrease in soluble VEGFR-2 levels, plateaued at this dose, and there was a less than dose-proportional increase in drug exposure at higher doses.[3]
Q3: What were the most common adverse events observed in the this compound monotherapy dose-escalation study?
The most frequently observed drug-related adverse events were nausea (26.4% of patients) and hypertension (20.8% of patients).[1][3] Importantly, grade 3 or higher nausea was not reported. Grade 3 hypertension was observed in 11.3% of patients, with no grade 4 occurrences.[1][3]
Q4: What were the dose-limiting toxicities (DLTs) in the monotherapy study?
Two dose-limiting toxicities were reported. One was poorly controlled hypertension at the 600 mg twice-daily dose, and the other was grade 2 weight loss, anorexia, and fatigue at the 1,500 mg twice-daily dose.[1][3] A formal maximum tolerated dose (MTD) was not reached in this study.[1][3]
Q5: What were the pharmacokinetic properties of this compound in the dose-escalation study?
This compound was rapidly absorbed, with a median time to peak plasma concentration (tmax) of less than 3 hours after administration.[1][3] The average half-life of this compound was 5.5 hours.[1][3] A nearly dose-proportional increase in exposure was noted, though with significant variability.[1]
Data Presentation
Table 1: Summary of this compound Monotherapy Dose-Escalation Study
| Parameter | Finding | Citation |
| Study Phase | Phase I | [1][3] |
| Patient Population | Patients with advanced or metastatic solid tumors refractory to standard therapies. | [1][3] |
| Number of Patients | 53 | [1][3] |
| Dosing Regimen | Oral, continuous, escalated from 20 mg once daily to 1,500 mg twice daily. | [1][3] |
| Recommended Phase II Dose | 900 mg twice daily. | [1][3] |
| Most Frequent Adverse Events | Nausea (26.4%), Hypertension (20.8%). | [1][3] |
| Dose-Limiting Toxicities | Poorly controlled hypertension (600 mg BID), Grade 2 weight loss, anorexia, and fatigue (1,500 mg BID). | [1][3] |
| Best Tumor Response | Stable Disease (50.9% of patients). | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound (Monotherapy)
| Parameter | Value | Citation |
| Median Time to Peak Concentration (tmax) | < 3 hours | [1][3] |
| Average Half-life | 5.5 hours | [1][3] |
| Dose Proportionality | Nearly dose-proportional increase in exposure with substantial variability. | [1] |
Table 3: Summary of this compound Combination Therapy Dose-Escalation Study (with Irinotecan and Capecitabine)
| Parameter | Finding | Citation |
| Study Phase | Phase I | [2] |
| Patient Population | Patients with advanced solid tumors. | [2] |
| Number of Patients | 23 | [2] |
| Dosing Regimen | This compound twice daily continuously, irinotecan once every 3 weeks, and capecitabine twice daily on days 1 to 14 of a 21-day cycle. | [2] |
| Recommended Phase II Dose | This compound 900 mg twice daily with irinotecan (180 mg/m²) and capecitabine (1,000 mg/m² twice daily, days 1-14). | [2] |
| Most Frequent Adverse Events (>25%) | Vomiting, nausea, fatigue, diarrhea, alopecia, and hand-foot syndrome. | [2] |
| Efficacy | 5 of 23 patients had a partial remission, and 9 of 23 patients had stable disease. | [2] |
Experimental Protocols & Troubleshooting
Measurement of Plasma VEGF and sVEGFR-2
Q: How can I measure changes in plasma VEGF and sVEGFR-2 levels during this compound treatment?
A common and effective method is the use of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Experimental Protocol:
-
Sample Collection: Collect whole blood from patients at baseline (pre-dose) and at specified time points during treatment. Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples according to the ELISA kit manufacturer's instructions (e.g., 1000 x g for 15 minutes) to separate the plasma.
-
Sample Storage: If not assayed immediately, aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples as per the kit's protocol. This often involves a dilution step.
-
Follow the specific incubation times, washing steps, and substrate development procedures outlined in the manufacturer's protocol.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentrations of VEGF and sVEGFR-2 in the samples by referring to the standard curve.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High intra-assay variability | Inconsistent pipetting, improper washing, temperature fluctuations during incubation. | Ensure consistent technique, thorough washing of wells, and maintain a stable incubation temperature. |
| Low signal or sensitivity | Inactive reagents, incorrect wavelength reading, insufficient incubation time. | Check reagent expiration dates, verify the plate reader settings, and ensure adherence to prescribed incubation times. |
| High background | Insufficient washing, contaminated reagents, high sample concentration. | Increase the number of wash steps, use fresh reagents, and consider further dilution of samples. |
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Q: What is the general workflow for using DCE-MRI to assess tumor blood flow in response to this compound?
DCE-MRI is a non-invasive imaging technique that measures tumor vascularity and permeability.
Experimental Workflow:
-
Baseline Imaging: Perform a baseline DCE-MRI scan before initiating this compound treatment to establish the initial tumor vascular parameters.
-
Image Acquisition:
-
Acquire a series of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.
-
The imaging protocol should be optimized to provide high temporal resolution to accurately capture the contrast agent kinetics.
-
-
Follow-up Imaging: Repeat the DCE-MRI scans at specified intervals during treatment to monitor changes in tumor vascularity.
-
Image Analysis:
-
Process the acquired images to generate concentration-time curves of the contrast agent within the tumor and an arterial input function.
-
Apply pharmacokinetic models to these curves to calculate parameters such as Ktrans (volume transfer constant) and IAUC60 (initial area under the gadolinium concentration-time curve for the first 60 seconds), which reflect vascular permeability and blood flow.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Motion artifacts in images | Patient movement during the scan. | Use appropriate patient positioning aids and communicate with the patient to minimize movement. |
| Inaccurate arterial input function (AIF) | Difficulty in identifying a suitable artery, partial volume effects. | Carefully select a large, well-defined artery and use appropriate image analysis techniques to minimize partial volume effects. |
| High variability in perfusion parameters | Inconsistent imaging protocols, physiological variability. | Standardize the imaging protocol across all time points and subjects, and consider the potential impact of physiological factors on the measurements. |
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases, blocking angiogenesis and tumor growth.
Caption: Workflow of a typical dose-escalation study for a novel therapeutic agent.
References
- 1. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of this compound, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 4. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Telatinib-Induced Hypertension in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating telatinib-induced hypertension in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypertension?
A1: this compound, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, primarily induces hypertension by disrupting the normal homeostatic functions of the VEGF signaling pathway in the vasculature.[1] The key mechanisms include:
-
Decreased Nitric Oxide (NO) Production: VEGF signaling is crucial for the activation of endothelial nitric oxide synthase (eNOS), which produces NO, a potent vasodilator. This compound's inhibition of VEGFR-2 leads to reduced NO bioavailability, resulting in vasoconstriction and increased blood pressure.[1]
-
Increased Endothelin-1 (ET-1) Levels: Inhibition of the VEGF pathway can lead to an increase in the production of endothelin-1, a powerful vasoconstrictor, further contributing to elevated blood pressure.
-
Vascular Rarefaction: Chronic administration of VEGF signaling inhibitors can lead to a reduction in the density of small blood vessels and capillaries, a phenomenon known as rarefaction. This structural change increases peripheral resistance, which can contribute to a sustained increase in blood pressure.[1]
Q2: How quickly does hypertension develop in preclinical models following this compound administration?
A2: The onset of hypertension can be rapid, with significant increases in blood pressure observed within the first week of treatment in preclinical models. The kinetics can vary depending on the dose, administration route, and the specific animal model used. Continuous monitoring is recommended, especially during the initial phase of the study.
Q3: What are the recommended antihypertensive agents to manage this compound-induced hypertension in preclinical studies?
A3: While specific data for this compound is limited, studies with other tyrosine kinase inhibitors (TKIs) suggest that calcium channel blockers (e.g., amlodipine) and inhibitors of the renin-angiotensin system (e.g., losartan, captopril) are effective in mitigating TKI-induced hypertension.[2][3] The choice of agent may depend on the specific experimental question and the predominant mechanism being investigated.
Q4: Can the development of hypertension be used as a biomarker for this compound's anti-angiogenic efficacy?
A4: There is a hypothesis in clinical oncology that hypertension induced by anti-angiogenic agents may be a biomarker of treatment efficacy. However, in a preclinical setting, this correlation needs to be carefully established for each specific model and tumor type. It is crucial to manage hypertension to avoid confounding cardiovascular effects that could impact the overall study outcome.
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Blood Pressure Readings
-
Possible Cause 1: Stress-induced hypertension in conscious animals (Tail-cuff method).
-
Possible Cause 2: Anesthesia-related effects on blood pressure.
-
Solution: Use a consistent anesthesia protocol. Be aware that some anesthetics can significantly alter blood pressure. Inhalant anesthetics like isoflurane are generally preferred for their rapid onset and recovery. Monitor the depth of anesthesia closely.
-
-
Possible Cause 3: Improper cuff size or placement (Tail-cuff method).
-
Solution: Use a cuff size appropriate for the animal's tail diameter. The cuff should be placed at the base of the tail. Ensure the pulse sensor is correctly positioned distal to the cuff.[4]
-
-
Possible Cause 4: Signal artifacts with radiotelemetry.
Issue 2: Difficulty in Assessing Vascular Rarefaction
-
Possible Cause 1: Inadequate tissue preparation for imaging.
-
Possible Cause 2: Subjective quantification of capillary density.
Issue 3: Unexpected Mortality in this compound-Treated Animals
-
Possible Cause 1: Severe, unmanaged hypertension.
-
Solution: Implement a blood pressure monitoring plan and a predetermined intervention strategy with antihypertensive agents if blood pressure exceeds a defined threshold.
-
-
Possible Cause 2: Off-target toxicities.
-
Solution: Conduct thorough dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific animal model. Perform regular clinical observations and body weight measurements.
-
Quantitative Data Summary
Disclaimer: Preclinical quantitative data for this compound is not widely available in the public domain. The following tables summarize representative data from studies on other VEGF receptor tyrosine kinase inhibitors (e.g., Sunitinib, Axitinib) to provide an expected range of effects. Researchers should generate their own dose-response data for this compound in their specific models.
Table 1: Representative Blood Pressure Changes in Rodents Treated with VEGF Receptor Tyrosine Kinase Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Mean Systolic Blood Pressure Increase (mmHg) | Reference |
| Axitinib | Wistar Rats | 30 mg/kg/day | Oral | ~30 mmHg | [2] |
| Sunitinib | Wistar Kyoto Rats | 20 mg/kg/day | Oral | ~30 mmHg |
Table 2: Representative Efficacy of Antihypertensive Agents in Mitigating TKI-Induced Hypertension in Rodents
| TKI | Antihypertensive Agent | Animal Model | Dose | Effect on Systolic Blood Pressure | Reference |
| Axitinib | Losartan | Wistar Rats | 10 mg/kg/day | Significantly reduced the BP rise caused by axitinib | [2] |
| Sunitinib | Macitentan (Endothelin Receptor Antagonist) | Wistar Kyoto Rats | 30 mg/kg/day | Largely prevented the rise in blood pressure | |
| Sunitinib | Amlodipine | Wistar Kyoto Rats | 10 mg/kg/day | Largely prevented the rise in blood pressure | |
| Sunitinib | Captopril | Wistar Kyoto Rats | 50 mg/kg/day | Did not prevent the rise in blood pressure |
Experimental Protocols
Protocol 1: Blood Pressure Measurement using Radiotelemetry
This is considered the gold standard for its ability to provide continuous and stress-free measurements in conscious, freely moving animals.[7][8][9][10][11][12][13][14][15]
Materials:
-
Implantable telemetry transmitter (e.g., DSI PA-C10 for mice)
-
Surgical instruments
-
Anesthesia machine
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Surgically implant the telemetry transmitter body in a subcutaneous pocket on the flank or in the peritoneal cavity.[7][8][9][10][11][12][13][14][15]
-
Cannulate the carotid artery or femoral artery and advance the catheter tip into the aortic arch or abdominal aorta, respectively.[7][8][9][10][11][12][13][14][15]
-
Secure the catheter and close the incisions.
-
-
Post-operative Recovery:
-
Administer analgesics as per institutional guidelines.
-
Allow at least one week for the animal to recover fully before starting baseline recordings.[9]
-
-
Data Acquisition:
-
House the animal in its home cage placed on a receiver.
-
Record baseline blood pressure for at least 24-48 hours to establish a diurnal rhythm.
-
Administer this compound and continue to record blood pressure continuously.
-
Protocol 2: Assessment of Vascular Rarefaction using Intravital Microscopy of the Cremaster Muscle
Materials:
-
Intravital microscope with a fluorescent light source and appropriate filters
-
Anesthesia
-
Surgical instruments for cremaster muscle preparation
-
Physiological salt solution (PSS)
-
Fluorescently labeled dextran or lectin to visualize blood vessels
Procedure:
-
Animal Preparation:
-
Vessel Visualization:
-
Administer a fluorescent tracer intravenously to label the vasculature.
-
Using the intravital microscope, acquire images or videos of the microcirculation.
-
-
Image Analysis:
Protocol 3: Measurement of Nitric Oxide (NO) Production in Cultured Endothelial Cells
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture reagents
-
This compound
-
Nitric oxide assay kit (e.g., Griess reagent-based or fluorescent probe-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to confluence in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound for a defined period.
-
-
Sample Collection:
-
Collect the cell culture supernatant for measurement of nitrite/nitrate, stable metabolites of NO.
-
-
NO Quantification:
Protocol 4: Measurement of Endothelin-1 (ET-1) in Rodent Plasma
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Commercially available Endothelin-1 ELISA kit
Procedure:
-
Sample Collection:
-
Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein) into EDTA-containing tubes.
-
Centrifuge the blood to separate the plasma.
-
-
ET-1 Quantification:
-
Use a commercially available ET-1 ELISA kit according to the manufacturer's instructions.[30][31][32][33][34] This typically involves adding plasma samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader and calculate the ET-1 concentration based on the standard curve.
-
Visualizations
References
- 1. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan Alleviates the Side Effects and Maintains the Anticancer Activity of Axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 9. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Blood Pressure Monitoring Using Radio Telemetry Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computer-assisted image analysis of agonist-mediated microvascular constriction response in mouse cremaster muscle | PLOS One [journals.plos.org]
- 17. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mouse cremaster muscle preparation for intravital imaging of the microcirculation. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CapillaryNet: An automated system to quantify skin capillary density and red blood cell velocity from handheld vital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [2104.11574] CapillaryNet: An Automated System to Quantify Skin Capillary Density and Red Blood Cell Velocity from Handheld Vital Microscopy [arxiv.org]
- 23. MicroTools enables automated quantification of capillary density and red blood cell velocity in handheld vital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Real time measurement of nitric oxide released from cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Real time measurement of nitric oxide released from cultured endothelial cells. | Semantic Scholar [semanticscholar.org]
- 30. resources.rndsystems.com [resources.rndsystems.com]
- 31. arborassays.com [arborassays.com]
- 32. Rat Endothelin 1 ELISA Kit (A79981) [antibodies.com]
- 33. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 34. Human/Mouse Endothelin-1 ELISA Kit (EM26RB) - Invitrogen [thermofisher.com]
Technical Support Center: Minimizing Telatinib Toxicity in Long-term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Telatinib in long-term in vivo studies. The following information is designed to help anticipate and mitigate potential toxicities associated with this multi-targeted tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available small-molecule tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and c-Kit.[1][2][3] By inhibiting these pathways, this compound disrupts tumor angiogenesis and cellular proliferation.[2][4]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Based on clinical trial data, the most frequently reported adverse events include nausea, hypertension, vomiting, fatigue, diarrhea, alopecia, and hand-foot syndrome.[1] Dose-limiting toxicities have been identified as poorly controlled hypertension and a combination of weight loss, anorexia, and fatigue.[1] In animal models, toxicities consistent with the mechanism of action, such as effects on blood pressure and renal function, are anticipated.
Q3: Are there any known off-target effects of this compound?
A3: this compound has been shown to have low affinity for other kinase pathways such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1] However, like many kinase inhibitors, the potential for off-target effects exists and may contribute to unexpected toxicities.[5] A thorough understanding of the kinase inhibition profile is crucial for interpreting in vivo findings.
Q4: What is a recommended starting dose for this compound in rodent studies?
Troubleshooting Guide for Common In Vivo Toxicities
This guide provides specific troubleshooting advice for adverse events that may be encountered during long-term in vivo studies with this compound.
Issue 1: Significant Weight Loss and/or Dehydration
Symptoms:
-
Greater than 15-20% weight loss from baseline.
-
Dehydration, indicated by skin tenting and reduced urine output.
-
Lethargy and decreased activity.
Possible Causes:
-
Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake.
-
General malaise or anorexia as a systemic drug effect.[1]
Troubleshooting and Mitigation Strategies:
| Step | Action | Rationale |
| 1. Monitor | Weigh animals daily. Assess food and water intake daily. Perform daily health checks. | Early detection of weight loss allows for timely intervention. |
| 2. Supportive Care | Provide supplemental hydration (e.g., subcutaneous saline). Offer palatable, high-calorie food supplements. | To counteract dehydration and nutritional deficiencies. |
| 3. Dose Modification | If weight loss exceeds 15%, consider a dose reduction (e.g., by 25-50%). If weight loss is rapid and severe (>20%), a temporary treatment interruption may be necessary. | To reduce the severity of the adverse effect while aiming to maintain therapeutic efficacy. |
| 4. Humane Endpoint | If weight loss exceeds 20-25% and is not responsive to supportive care, or if the animal shows signs of significant distress, euthanasia should be considered as a humane endpoint. | To prevent unnecessary suffering in accordance with animal welfare guidelines. |
Issue 2: Hypertension
Symptoms:
-
Elevated systolic and/or diastolic blood pressure, as measured by tail-cuff plethysmography or telemetry.
Possible Causes:
-
On-target inhibition of VEGFR, leading to a decrease in nitric oxide production and an increase in peripheral vascular resistance.[4]
Troubleshooting and Mitigation Strategies:
| Step | Action | Rationale |
| 1. Monitor | Measure blood pressure at baseline and then at regular intervals (e.g., weekly) throughout the study. | To establish a baseline and detect the onset and severity of hypertension. |
| 2. Dose Modification | If a significant and sustained increase in blood pressure is observed (e.g., >30 mmHg from baseline), consider a dose reduction. | To manage the hypertensive effects of the drug. |
| 3. Co-medication (Translational Research) | In some research contexts, the use of antihypertensive agents (e.g., calcium channel blockers) may be considered to mimic clinical management, but this can introduce confounding variables. | To investigate potential strategies for managing TKI-induced hypertension. |
| 4. Humane Endpoint | Severe, uncontrolled hypertension that leads to clinical signs of distress (e.g., seizures, lethargy) should be considered a humane endpoint. | To prevent severe cardiovascular complications. |
Issue 3: Proteinuria and Renal Toxicity
Symptoms:
-
Presence of protein in the urine, detectable by dipstick or more quantitative assays (e.g., albumin-to-creatinine ratio).
-
Elevated serum creatinine or blood urea nitrogen (BUN).
Possible Causes:
-
On-target inhibition of VEGFR in the glomeruli, leading to endothelial dysfunction and damage to the filtration barrier.[8]
Troubleshooting and Mitigation Strategies:
| Step | Action | Rationale |
| 1. Monitor | Collect urine samples at baseline and at regular intervals (e.g., every 2-4 weeks) for urinalysis. Collect blood samples for serum chemistry at baseline and at the end of the study, or more frequently if renal toxicity is suspected. | To detect early signs of renal damage. |
| 2. Dose Modification | If significant proteinuria develops and persists, a dose reduction or temporary interruption of treatment should be considered. | To mitigate further renal injury. |
| 3. Histopathology | At the end of the study, or if an animal is euthanized due to renal toxicity, perform a thorough histopathological examination of the kidneys. | To characterize the nature and extent of the renal damage. |
Data Presentation: Toxicity Monitoring
The following tables provide a framework for collecting and organizing quantitative data during your long-term in vivo studies with this compound.
Table 1: Body Weight and General Health Monitoring
| Animal ID | Baseline Weight (g) | Week 1 Weight (g) | Week 2 Weight (g) | Week 4 Weight (g) | % Weight Change | Clinical Observations (e.g., lethargy, ruffled fur) |
Table 2: Blood Pressure Monitoring (Tail-Cuff)
| Animal ID | Baseline Systolic BP (mmHg) | Week 2 Systolic BP (mmHg) | Week 4 Systolic BP (mmHg) | Week 8 Systolic BP (mmHg) | Change from Baseline |
Table 3: Urinalysis and Serum Chemistry
| Animal ID | Baseline Urine Protein | Week 4 Urine Protein | Week 8 Urine Protein | Baseline Serum Creatinine (mg/dL) | End-of-Study Serum Creatinine (mg/dL) |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodents
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Dosing: Prepare this compound formulation as per the manufacturer's instructions or established laboratory protocols. Administer the drug via the intended route (e.g., oral gavage) at the predetermined dose and schedule.
-
Daily Observations: Conduct daily cage-side observations for any signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Body Weight: Record the body weight of each animal at least three times per week for the first two weeks and weekly thereafter.
-
Food and Water Intake: Monitor food and water consumption, especially if weight loss is observed.
-
Blood Pressure: Measure blood pressure using a non-invasive tail-cuff system at baseline and at regular intervals (e.g., weekly or bi-weekly). Ensure animals are properly acclimated to the restraining device to minimize stress-induced hypertension.
-
Urine Collection: Collect urine samples using metabolic cages at baseline and at predetermined time points throughout the study for urinalysis, with a focus on proteinuria.
-
Blood Collection: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein) for hematology and serum chemistry analysis at baseline and at the termination of the study.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination, with particular attention to the kidneys, liver, and heart.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Workflow
Caption: Workflow for monitoring and managing this compound toxicity in vivo.
Logical Relationships for Troubleshooting
Caption: Decision tree for troubleshooting common this compound-related toxicities.
References
- 1. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of this compound, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. icr.ac.uk [icr.ac.uk]
troubleshooting inconsistent results in Telatinib experiments
Welcome to the technical support center for Telatinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as BAY 57-9352) is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and 3 (VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4] By inhibiting these receptors, this compound disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels) and cell proliferation, which are crucial for tumor growth and metastasis.[4]
Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?
Inconsistent IC50 values are a common issue in in-vitro experiments with kinase inhibitors. Several factors can contribute to this variability:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to this compound due to their unique genetic makeup and expression levels of target receptors.[5][6][7] It's crucial to ensure you are using a consistent cell line and passage number.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results. These include cell density, serum concentration in the media, and the specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo).
-
This compound Preparation and Storage: The solubility and stability of this compound are critical. Ensure it is fully dissolved in a suitable solvent like DMSO and stored correctly in aliquots to avoid repeated freeze-thaw cycles.[4] Incomplete solubilization will lead to inaccurate concentrations.
-
ATP Concentration (for in-vitro kinase assays): If you are performing a direct kinase assay, the concentration of ATP can significantly affect the apparent IC50 value of an ATP-competitive inhibitor like this compound.[3]
Q3: My in-vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What should I investigate?
Variability in in-vivo experiments can arise from several sources:
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently (e.g., oral gavage technique, vehicle used). Inconsistent dosing can lead to variable drug exposure.[1][8]
-
Animal and Tumor Model Variability: The health and age of the animals, as well as the site of tumor implantation, can influence tumor growth and response to treatment. The specific xenograft model used is also a key factor.
-
Pharmacokinetics: this compound's absorption and metabolism can vary between individual animals, leading to different plasma concentrations.[1][8][9]
Q4: Could off-target effects of this compound be influencing my results?
While this compound is a potent inhibitor of its primary targets, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.[10][11] These off-target activities could lead to unexpected cellular responses. If you observe phenotypes that cannot be explained by the inhibition of VEGFR, PDGFR, or c-Kit, consider the possibility of off-target effects. It is advisable to use the lowest effective concentration of this compound to minimize these effects.
Troubleshooting Guides
Inconsistent In-Vitro Cell Viability/Proliferation Assay Results
Problem: High variability in cell killing or growth inhibition observed between replicate plates or experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | - Use cells within a narrow passage number range. - Ensure consistent cell seeding density. - Standardize serum concentration and media formulation. - Regularly test for mycoplasma contamination. |
| This compound Preparation and Handling | - Prepare a high-concentration stock solution in 100% DMSO.[4] - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] - When preparing working dilutions, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Assay Protocol Variability | - Standardize incubation times for both drug treatment and assay reagents. - Ensure thorough mixing of assay reagents in each well. - Use a multi-channel pipette for reagent addition to minimize timing differences across the plate. |
Low or No Inhibition of Target Phosphorylation
Problem: Western blot or ELISA results show minimal or no decrease in the phosphorylation of VEGFR2 (or other targets) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Ligand Stimulation | - Ensure that the cells are properly stimulated with the appropriate ligand (e.g., VEGF for VEGFR2) to induce robust receptor phosphorylation.[12][13] - Optimize the ligand concentration and stimulation time. |
| Insufficient this compound Concentration or Incubation Time | - Perform a dose-response experiment to determine the optimal concentration of this compound. - Optimize the pre-incubation time with this compound before adding the stimulating ligand. |
| Cell Lysate Preparation | - Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins. - Perform all lysate preparation steps on ice to minimize enzymatic activity. |
Data Presentation
This compound Target Inhibition and Cellular Activity
| Target/Assay | IC50 (nM) | Notes |
| c-Kit | 1 | In-vitro kinase assay.[3][4] |
| VEGFR3 | 4 | In-vitro kinase assay.[3][4] |
| VEGFR2 | 6 | In-vitro kinase assay.[3][4] |
| PDGFRα | 15 | In-vitro kinase assay.[3][4] |
| VEGFR2 Autophosphorylation | 19 | Whole-cell assay.[4] |
| VEGF-dependent HUVEC Proliferation | 26 | Human Umbilical Vein Endothelial Cells.[4] |
| PDGF-stimulated HAoSMC Growth | 249 | Human Aortic Smooth Muscle Cells.[4] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for a VEGFR2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture cells (e.g., HUVECs) to near confluency. Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: General experimental workflow for in-vitro this compound studies.
Caption: A logical troubleshooting guide for inconsistent results.
References
- 1. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ascopubs.org [ascopubs.org]
Validation & Comparative
A Preclinical Head-to-Head: Telatinib vs. Sunitinib in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two potent tyrosine kinase inhibitors, telatinib and sunitinib, in the context of renal cell carcinoma (RCC) models. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action and anti-tumor efficacy.
At a Glance: Kinase Inhibition and Anti-Angiogenic Potential
Both this compound and sunitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that disrupt key signaling pathways involved in tumor angiogenesis and proliferation. Their primary mechanism of action in renal cell carcinoma, a highly vascularized tumor, is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Table 1: Comparative Kinase Inhibition Profile
| Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| VEGFR2 | 6[1][2][3][4] | 80[5][6][7][8] |
| VEGFR3 | 4[1][2] | - |
| PDGFRα | 15[1][2] | 69 (NIH-3T3 cells)[5] |
| PDGFRβ | - | 2[5][6][7][8] |
| c-Kit | 1[1][2] | Ki of 4 nM[9] |
IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. A lower value indicates greater potency. Data for sunitinib's effect on PDGFRα is from a cell-based assay.
In Vitro Anti-Angiogenic Activity
The anti-angiogenic potential of these inhibitors can be assessed by their ability to curb the proliferation of endothelial cells, a critical step in the formation of new blood vessels. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for this purpose.
Table 2: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| This compound | HUVEC | VEGF-dependent proliferation | 26[3] |
| Sunitinib | HUVEC | VEGF-induced proliferation | 40[5][8] |
In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models
Information regarding the in vivo efficacy of this compound specifically in RCC xenograft models is limited. However, a phase I clinical trial of this compound reported stable disease in a patient with renal cell carcinoma[12].
Signaling Pathways and Mechanisms of Action
This compound and sunitinib exert their anti-tumor effects by blocking the phosphorylation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Figure 1. Simplified signaling pathway illustrating the inhibitory action of this compound and Sunitinib on VEGF and PDGF receptors and their downstream effects.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro HUVEC Proliferation Assay
This assay is designed to measure the anti-proliferative effects of compounds on endothelial cells.
Figure 2. Experimental workflow for the HUVEC proliferation assay.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of approximately 5,000 cells per well[13].
-
Serum Starvation: To synchronize the cells and reduce baseline proliferation, they are typically serum-starved for a period before treatment.
-
Compound Addition: The cells are then treated with various concentrations of this compound or sunitinib.
-
VEGF Stimulation: To induce proliferation, a specific concentration of Vascular Endothelial Growth Factor (VEGF) is added to the wells (excluding negative controls).
-
Incubation: The plates are incubated for 48 to 72 hours to allow for cell proliferation.
-
Proliferation Assessment: Cell proliferation is measured using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells[14].
-
IC₅₀ Calculation: The concentration of the drug that inhibits cell proliferation by 50% (IC₅₀) is then calculated from the dose-response curves.
In Vivo Renal Cell Carcinoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Methodology:
-
Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O, A-498, or ACHN) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. Sunitinib is typically administered orally at doses ranging from 40 to 80 mg/kg daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Tumor Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for microvessel density.
Microvessel Density Analysis
This technique is used to quantify the extent of angiogenesis within the tumor tissue.
Figure 3. Workflow for microvessel density analysis using CD31 immunohistochemistry.
Methodology:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 3-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue sections are rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval, often in a citrate buffer (pH 6.0).
-
Immunostaining: The sections are incubated with a primary antibody against the endothelial cell marker CD31 (also known as PECAM-1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The antibody binding is visualized using a chromogenic substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Quantification: The microvessel density is then quantified by counting the number of stained vessels in several high-power fields under a microscope.
Summary and Conclusion
Based on the available preclinical data, both this compound and sunitinib are potent inhibitors of key receptor tyrosine kinases involved in angiogenesis. In vitro, this compound demonstrates greater potency against VEGFR2, while sunitinib shows higher potency against PDGFRβ. Both compounds effectively inhibit endothelial cell proliferation in the nanomolar range.
Sunitinib has a well-established preclinical and clinical track record in renal cell carcinoma, with demonstrated in vivo efficacy in xenograft models. While clinical activity of this compound has been observed in an RCC patient, specific preclinical data on its efficacy in RCC xenograft models is not widely available, precluding a direct in vivo comparison in this guide.
Further preclinical studies directly comparing this compound and sunitinib in orthotopic or patient-derived xenograft models of renal cell carcinoma would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] Anti-VEGF Cancer Therapy in Nephrology Practice | Semantic Scholar [semanticscholar.org]
- 3. Targeted therapy for renal cell carcinoma: The next lap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uroonkolojibulteni.com [uroonkolojibulteni.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfera.unife.it [sfera.unife.it]
- 10. ascopubs.org [ascopubs.org]
- 11. urotoday.com [urotoday.com]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
Validating Telatinib's Anti-Tumor Efficacy: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Telatinib's anti-tumor efficacy against other targeted therapies in preclinical xenograft models. While direct data on this compound in patient-derived xenografts (PDX) is not publicly available, this document summarizes its activity in a cell line-derived xenograft model and contrasts it with the performance of other relevant tyrosine kinase inhibitors (TKIs) in the more clinically predictive PDX models, with a focus on gastric cancer.
Executive Summary
This compound, a potent oral tyrosine kinase inhibitor, targets key pathways in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] Preclinical evidence demonstrates its ability to inhibit tumor growth and overcome multidrug resistance. This guide presents available data on this compound and compares it with other TKIs—Regorafenib, Apatinib, and Dovitinib—which have been evaluated in patient-derived xenograft (PDX) models of gastric cancer, a setting known for its high translational relevance.
Data Presentation: Comparative Efficacy of Tyrosine Kinase Inhibitors
The following table summarizes the anti-tumor efficacy of this compound in a cell line-derived xenograft model and compares it with the performance of other TKIs in gastric cancer PDX models. It is crucial to note the differing preclinical models used, as PDX models are generally considered more predictive of clinical outcomes than cell line-derived xenografts.
| Drug | Preclinical Model | Cancer Type | Key Efficacy Results | Reference |
| This compound + Doxorubicin | Cell Line-Derived Xenograft (ABCG2-overexpressing) | Not Specified | Significant decrease in tumor growth rate and size. | [3] |
| Regorafenib | Patient-Derived Xenograft (8 models) | Gastric Cancer | 72% to 96% tumor growth inhibition. Reduced tumor angiogenesis 3- to 11-fold and tumor proliferation 2- to 5-fold. | [4] |
| Apatinib | Patient-Derived Xenograft | Gastric Cancer | More sensitive in models with high microvessel density. | [5][6] |
| Dovitinib + Nab-paclitaxel | Cell Line-Derived Xenograft (MKN-45) | Gastric Cancer | 85% tumor regression from original value. | [7][8] |
Experimental Protocols
This compound in ABCG2-Overexpressing Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: ABCG2-overexpressing cells (specific cell line not detailed in the provided abstract).
-
Drug Administration: this compound (15 mg/kg) administered with doxorubicin (1.8 mg/kg).
-
Efficacy Assessment: Measurement of tumor growth rate and tumor size.
-
Source: [3]
Regorafenib in Gastric Cancer PDX Models
-
Animal Model: Murine patient-derived gastric cancer xenograft models.
-
Tumor Models: Eight different patient-derived gastric cancer xenografts.
-
Drug Administration: Oral regorafenib at 5, 10, and 15 mg/kg/day. The 10 mg/kg/day dose was selected for detailed investigation.
-
Efficacy Assessment: Tumor weight and volume were monitored. Tumor cell proliferation, angiogenesis, and apoptosis were assessed via immunohistochemistry and Western blotting.
-
Source: [4]
Apatinib in Gastric Cancer PDX Models
-
Animal Model: Patient-derived xenograft models of advanced gastric cancer.
-
Biomarker Analysis: Microvessel density was analyzed by CD31 expression.
-
Efficacy Assessment: Correlation between apatinib sensitivity and microvessel density.
-
Source: [6]
Dovitinib in a Gastric Cancer Xenograft Model
-
Animal Model: Subcutaneous xenografts using MKN-45 gastric cancer cells.
-
Drug Administration: Dovitinib administered as a single agent and in combination with nab-paclitaxel.
-
Efficacy Assessment: Tumor growth inhibition and animal survival. Immunohistochemical analysis for tumor cell proliferation and vasculature.
Mandatory Visualizations
Signaling Pathways Targeted by this compound
Caption: this compound inhibits key receptor tyrosine kinases.
Experimental Workflow for PDX Model Efficacy Studies
Caption: Workflow for assessing drug efficacy in PDX models.
Logical Relationship: Comparison of Preclinical Models
Caption: Comparison of preclinical model relevance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and validation of potential therapeutic targets based on the molecular signature of patient-derived xenografts in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Anti-Angiogenic Therapies in Colorectal Cancer: A Comparative Guide to Telatinib and Other VEGF Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to Telatinib and other Vascular Endothelial Growth Factor (VEGF) pathway inhibitors in the treatment of colorectal cancer. The information is compiled from clinical trial data and peer-reviewed publications to offer an objective overview for research and development purposes.
Comparative Analysis of Predictive Biomarkers
While the single-agent antitumor activity of this compound in heavily pretreated colorectal cancer patients has been limited, pharmacodynamic data suggest biological activity.[1][2] In contrast, other anti-angiogenic agents have more extensive biomarker analyses from later-phase trials. The following tables summarize the key findings for this compound and its alternatives.
Table 1: Overview of Investigated Biomarkers for Anti-Angiogenic Therapies in Colorectal Cancer
| Drug | Primary Target(s) | Key Investigated Predictive Biomarkers | Clinical Trial(s) with Biomarker Data |
| This compound | VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | Soluble VEGFR-2 (sVEGFR-2), Tumor Blood Flow (DCE-MRI) | Phase I (Mross et al., 2011) |
| Regorafenib | VEGFR-1/2/3, TIE2, PDGFR, FGFR, RAF, KIT, RET | VCAM-1, OPN, PDGF-AA, KRAS/PIK3CA mutations, circulating free DNA | CORRECT, LCCC1029 |
| Bevacizumab | VEGF-A | VEGF-A, VEGF-D, PlGF, Visceral Fat Area | AVF2107g and others |
| Aflibercept | VEGF-A, VEGF-B, PlGF | VEGF-A, IL-8, KRAS/BRAF mutations | VELOUR |
| Ramucirumab | VEGFR-2 | VEGF-D, IL-8, RAS status | RAISE |
Table 2: Quantitative Biomarker Data and Clinical Outcomes
| Drug | Biomarker | Biomarker Finding | Associated Clinical Outcome | Hazard Ratio (HR) / p-value | Reference |
| This compound | sVEGFR-2, Tumor Blood Flow (DCE-MRI) | Decrease in marker levels correlated with drug exposure. | No significant correlation with clinical outcome (tumor shrinkage) was established. | ρ = -0.473 (sVEGFR-2 vs. AUC) | [1] |
| Regorafenib | High baseline VCAM-1 | Associated with greater PFS benefit from regorafenib. | Progression-Free Survival (PFS) | Pintx = 0.0216 | [3] |
| KRAS/PIK3CA mutations | Clinical benefit observed irrespective of KRAS or PIK3CA mutation status. | Overall Survival (OS) & PFS | KRAS WT vs Mutant, pinteraction=0.74 | [4] | |
| Bevacizumab | High Visceral Fat Area | Independently predicted non-response to bevacizumab-based treatment. | Response Rate | OR=7.18; p=0.008 | N/A |
| Aflibercept | KRAS wild-type | Favorable treatment effect observed. | Overall Survival (OS) | HR 0.87 (95% CI 0.79-0.96), P=0.005 | [5] |
| BRAF mutant | Trend for better outcome. | Overall Survival (OS) | HR 0.65 (95% CI 0.29-1.48) | [5] | |
| High baseline IL-8 | Associated with reduced PFS. | Progression-Free Survival (PFS) | multiple testing-adjusted FDR=0.0478 | N/A | |
| Ramucirumab | High baseline VEGF-D | Improvement in survival. | Overall Survival (OS) | HR for high VEGF-D subgroup: 0.844 (improved by 2.4 months) | [6] |
| Low baseline VEGF-D | No improvement in survival. | Overall Survival (OS) | HR for low VEGF-D subgroup: 1.04 (decreased by 0.5 months) | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and related inhibitors, along with a typical workflow for biomarker analysis.
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and PDGFR-β signaling pathways.
Caption: Workflow for identifying predictive biomarkers in clinical trials.
Detailed Experimental Protocols
Quantification of Soluble VEGFR-2 (sVEGFR-2) in Plasma by ELISA
This protocol describes a general procedure for measuring sVEGFR-2 levels in human plasma, a key pharmacodynamic biomarker for this compound.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into cryovials and store at -80°C until analysis.[7]
-
Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (using a commercial kit, e.g., from R&D Systems or Elabscience):
-
Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol.[8][9]
-
Add the appropriate assay diluent to each well of a 96-well microplate pre-coated with a monoclonal antibody specific for human VEGFR-2.
-
Add standards, controls, and plasma samples to the wells and incubate for the specified time (e.g., 2 hours at room temperature).
-
Aspirate each well and wash multiple times (e.g., 3-4 times) with the provided wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for human VEGFR-2 to each well and incubate.
-
Aspirate and wash the wells again to remove any unbound enzyme-linked antibody.
-
Add a substrate solution (e.g., TMB) to the wells, which will produce a color change in proportion to the amount of sVEGFR-2 bound.
-
Stop the reaction with a stop solution and measure the optical density at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of sVEGFR-2 in the plasma samples.
-
Measurement of Tumor Blood Flow by Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess tumor vascularity and permeability, which can be affected by anti-angiogenic drugs like this compound.
-
Patient Preparation:
-
Ensure the patient has no contraindications for MRI or gadolinium-based contrast agents.
-
Position the patient to ensure the tumor region is within the imaging coil.
-
-
Image Acquisition Protocol:
-
Acquire pre-contrast T1-weighted images of the tumor region.
-
Begin dynamic T1-weighted imaging using a fast spoiled gradient-echo sequence.
-
After a few baseline scans, administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).
-
Continue dynamic scanning for several minutes to capture the influx and washout of the contrast agent in the tumor tissue.[10]
-
-
Pharmacokinetic Modeling and Data Analysis:
-
The acquired signal intensity-time curves are converted to contrast agent concentration-time curves.
-
These curves are then fitted to a pharmacokinetic model (e.g., the Tofts model) to derive quantitative parameters.[11]
-
Key parameters include:
-
Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.
-
ve (extravascular extracellular space volume fraction): The volume of the extravascular extracellular space per unit volume of tissue.
-
kep (rate constant): The rate of transfer of the contrast agent from the extravascular extracellular space back to the blood plasma.
-
iAUC (initial Area Under the Curve): A semi-quantitative measure of vessel perfusion and permeability. In the this compound study, a decrease in iAUC60 (iAUC in the first 60 seconds) was observed.[1]
-
-
Analysis of KRAS/BRAF Mutations in Tumor Tissue
Mutations in KRAS and BRAF are key predictive biomarkers for response to anti-EGFR therapies and have been investigated in the context of anti-angiogenic treatment.
-
Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard sample type.
-
A pathologist reviews an H&E-stained slide to identify the area with the highest tumor cell density (at least 20% tumor content is often required).[12]
-
Unstained sections (5-10 microns thick) are cut from the FFPE block.
-
-
DNA Extraction:
-
Tumor tissue is macro- or micro-dissected from the slides.
-
DNA is extracted using a commercially available kit optimized for FFPE tissue.
-
-
Mutation Detection:
-
Real-Time PCR (qPCR): Allele-specific primers and probes are used to detect specific mutations (e.g., in KRAS codons 12 and 13, and BRAF V600E). This method is highly sensitive.[13]
-
Sanger Sequencing: This method can identify all mutations within the amplified region but has lower sensitivity than qPCR.
-
Next-Generation Sequencing (NGS): Panels can simultaneously test for a wide range of mutations in multiple genes, including KRAS and BRAF.[13]
-
-
Data Interpretation:
-
The presence or absence of specific mutations is reported. For example, a "KRAS wild-type" status indicates no mutations were detected in the tested codons.
-
Microsatellite Instability (MSI) Testing
MSI status is a prognostic marker in colorectal cancer and predictive for response to immunotherapy. It is determined by analyzing the length of short, repetitive DNA sequences called microsatellites.
-
Sample and DNA Preparation:
-
Paired tumor and normal tissue (or peripheral blood) from the same patient are required.[12]
-
DNA is extracted from both samples.
-
-
MSI Analysis by PCR:
-
A panel of microsatellite markers (typically 5 mononucleotide repeats: BAT-25, BAT-26, NR-21, NR-24, and MONO-27) is amplified by PCR from both the tumor and normal DNA.[14]
-
The PCR products are fluorescently labeled.
-
-
Fragment Analysis:
-
The amplified, labeled DNA fragments are separated by size using capillary electrophoresis.[15]
-
The resulting electropherograms from the tumor and normal samples are compared.
-
-
Interpretation:
-
MSI-High (MSI-H): ≥2 of the 5 markers show instability (new alleles in the tumor sample not present in the normal sample).
-
MSI-Low (MSI-L): Only 1 of the 5 markers shows instability.
-
Microsatellite Stable (MSS): No markers show instability.[14]
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The clinical application of these biomarkers may vary, and treatment decisions should always be made by qualified healthcare professionals.
References
- 1. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Analysis of circulating DNA and protein biomarkers to predict the clinical activity of regorafenib and assess prognosis in patients with metastatic colorectal cancer: a retrospective, exploratory analysis of the CORRECT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Analysis of angiogenesis biomarkers for ramucirumab efficacy in patients with metastatic colorectal cancer from RAISE, a global, randomized, double-blind, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Plasma Levels of VEGF-A, VEGF-C, VEGF-D, their Soluble Receptor - VEGFR-2 and Applicability of these Parameters as Tumor Markers in the Diagnostics of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human VEGF ELISA Kit - Quantikine DVE00: R&D Systems [rndsystems.com]
- 9. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and ramucirumab in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Microsatellite Instability (MSI) by PCR [neogenomics.com]
- 13. KRAS and BRAF Mutation Analysis in Colorectal Adenocarcinoma Specimens with a Low Percentage of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simplified microsatellite instability detection protocol provides equivalent sensitivity to robust detection strategies in Lynch syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepathologist.com [thepathologist.com]
A Comparative Guide to Telatinib and Other VEGFR Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Consequently, inhibitors of the VEGFR signaling pathway have become a cornerstone of treatment for various solid tumors.[2] This guide provides a comparative overview of the efficacy of Telatinib, a potent oral inhibitor of VEGFR2/3, c-Kit, and PDGFRα, alongside other prominent VEGFR inhibitors.[3] The data presented is compiled from various clinical trials to aid researchers and drug development professionals in understanding the relative performance of these agents.
It is important to note that direct head-to-head clinical trials comparing this compound with many other VEGFR inhibitors are limited. Therefore, the data presented in this guide is a compilation from separate clinical trials and should be interpreted as an indirect comparison.
Efficacy Comparison of VEGFR Inhibitors
The following tables summarize the efficacy of this compound and other selected VEGFR inhibitors across different cancer types. The data is extracted from key clinical trials and presented to facilitate a comparative analysis of their performance based on metrics such as Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
Table 1: Efficacy in Advanced Gastric or Gastroesophageal Junction (GEJ) Cancer
| Drug | Trial | Phase | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound + Capecitabine + Cisplatin | TEL0805[4] | II | This compound + Chemotherapy | 67% | 4.6 | Not Reached |
| Note: | Data for other VEGFR inhibitors in a directly comparable setting is not readily available. |
Table 2: Efficacy in Advanced Renal Cell Carcinoma (RCC)
| Drug | Trial | Phase | Treatment Arm(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sunitinib | Phase III[5] | III | Sunitinib vs. Interferon-α | 31% vs. 6% | 11 vs. 5 | Not Reached in Sunitinib arm |
| Pazopanib vs. Sunitinib | COMPARZ[6] | III | Pazopanib vs. Sunitinib | 30% vs. 25% | 8.4 vs. 9.5 | 28.3 vs. 29.1 |
| Cabozantinib vs. Sunitinib | CABOSUN[7][8] | II | Cabozantinib vs. Sunitinib | 20% vs. 9% | 8.6 vs. 5.3 | 26.6 vs. 21.2 |
Table 3: Efficacy in Advanced Hepatocellular Carcinoma (HCC)
| Drug | Trial | Phase | Treatment Arm(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sorafenib vs. Placebo | SHARP[2] | III | Sorafenib vs. Placebo | 2% vs. 1% | 5.5 vs. 2.8 | 10.7 vs. 7.9 |
| Lenvatinib vs. Sorafenib | REFLECT[1][9] | III | Lenvatinib vs. Sorafenib | 24.1% vs. 9.2% | 7.4 vs. 3.7 | 13.6 vs. 12.3 |
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide to provide a deeper understanding of the experimental context.
TEL0805: A Phase II Study of this compound in Gastric Cancer[4]
-
Objective: To assess the efficacy and safety of this compound in combination with capecitabine and cisplatin in previously untreated patients with advanced gastric or gastroesophageal junction cancer.
-
Patient Population: Patients with unresectable or metastatic adenocarcinoma of the stomach or GEJ, with no prior systemic therapy for advanced disease. Key inclusion criteria included measurable disease (RECIST), ECOG performance status of 0-1, and adequate organ function.
-
Dosing Regimen:
-
This compound: 900 mg orally, twice daily, continuously.
-
Capecitabine: 1000 mg/m² orally, twice daily on days 1-14 of a 21-day cycle.
-
Cisplatin: 80 mg/m² intravenously on day 1 of a 21-day cycle.
-
-
Endpoints:
-
Primary: Progression-Free Survival (PFS).
-
Secondary: Overall Survival (OS), Overall Response Rate (ORR), safety, and tolerability.
-
-
Tumor Assessment: Tumor response was evaluated every 6 weeks for the first 24 weeks and every 9 weeks thereafter, using RECIST criteria.
COMPARZ: A Phase III Study of Pazopanib versus Sunitinib in RCC[6]
-
Objective: To compare the efficacy, safety, and quality of life of pazopanib versus sunitinib as first-line therapy in patients with metastatic renal cell carcinoma.
-
Patient Population: Patients with clear-cell metastatic renal cell carcinoma who had not received prior systemic therapy.
-
Dosing Regimen:
-
Pazopanib: 800 mg orally, once daily.
-
Sunitinib: 50 mg orally, once daily for 4 weeks, followed by a 2-week rest period (4/2 schedule).
-
-
Endpoints:
-
Primary: Progression-Free Survival (PFS).
-
Secondary: Overall Survival (OS), safety, and health-related quality of life.
-
-
Tumor Assessment: Tumor assessments were performed at screening, every 6 weeks for the first 24 weeks, and then every 8 weeks until disease progression.
REFLECT: A Phase III Study of Lenvatinib versus Sorafenib in HCC[1][9]
-
Objective: To compare the efficacy and safety of lenvatinib versus sorafenib as a first-line treatment for patients with unresectable hepatocellular carcinoma.
-
Patient Population: Patients with unresectable HCC who had not received prior systemic therapy. Key inclusion criteria included BCLC stage B or C, Child-Pugh class A liver function, and at least one measurable lesion.
-
Dosing Regimen:
-
Lenvatinib: 12 mg (for body weight ≥60 kg) or 8 mg (for body weight <60 kg) orally, once daily.
-
Sorafenib: 400 mg orally, twice daily.
-
-
Endpoints:
-
Primary: Overall Survival (OS) (non-inferiority).
-
Secondary: Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).
-
-
Tumor Assessment: Tumor response was assessed by independent imaging review according to modified RECIST (mRECIST) and RECIST 1.1.
Visualizing Mechanisms and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the VEGFR signaling pathway and a typical clinical trial workflow.
Caption: VEGFR Signaling Pathway and Inhibition.
References
- 1. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 2. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Sunitinib for the management of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabozantinib versus sunitinib as initial therapy for metastatic renal cell carcinoma of intermediate or poor risk (Alliance A031203 CABOSUN randomised trial): Progression-free survival by independent review and overall survival update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Comparative Analysis of Telatinib's Cross-Resistance Profile with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of Telatinib, a multi-targeted tyrosine kinase inhibitor (TKI), with other TKIs such as Sunitinib and Sorafenib. The information is intended for researchers, scientists, and drug development professionals to understand the potential utility of this compound in patient populations that have developed resistance to other TKI therapies. This analysis is based on available preclinical and clinical data.
Introduction to this compound and TKI Resistance
This compound is a potent oral inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3] These receptor tyrosine kinases are crucial mediators of tumor angiogenesis and cell proliferation. Resistance to TKIs is a significant clinical challenge, often arising from secondary mutations in the target kinase's ATP-binding pocket or activation loop, or through the activation of alternative signaling pathways. Understanding the cross-resistance profile of a TKI is critical for developing effective sequential and combination therapeutic strategies.
A primary mechanism of resistance to TKIs involves the acquisition of "gatekeeper" mutations. These mutations, such as T670I in c-Kit and T674I in PDGFRα, are located in the ATP-binding pocket of the kinase and sterically hinder the binding of many TKIs.[4][5][6]
Kinase Inhibition Profile of this compound
This compound demonstrates high affinity for its primary targets, with low nanomolar IC50 values.[1][2] In contrast, it shows minimal inhibitory activity against other kinase families such as Raf, Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Tie-2.[1][2]
| Target | This compound IC50 (nM) |
| c-Kit | 1 |
| VEGFR-3 | 4 |
| VEGFR-2 | 6 |
| PDGFRα | 15 |
| Table 1: In vitro inhibitory activity of this compound against key target kinases.[1][2] |
Cross-Resistance Profile of this compound with Other TKIs
Direct comparative data on the efficacy of this compound against cell lines with acquired resistance to other specific TKIs is limited in the public domain. However, by examining the activity of comparator TKIs against known resistance mutations, we can infer the potential cross-resistance landscape.
Resistance in Gastrointestinal Stromal Tumors (GIST) - c-Kit Mutations
Imatinib is the first-line treatment for many GIST patients. Resistance often develops through secondary mutations in c-Kit.
-
KIT T670I (Gatekeeper Mutation): This mutation confers resistance to Imatinib.
-
Sunitinib has demonstrated efficacy against the KIT T670I mutation.[7]
-
Sorafenib has also shown activity against the KIT T670I mutation.
-
-
KIT V654A (ATP-binding pocket mutation): This is another common Imatinib-resistance mutation.
-
Sunitinib is effective against the KIT V654A mutation.
-
Resistance in Hypereosinophilic Syndrome - PDGFRα Mutations
The FIP1L1-PDGFRα fusion protein is a key driver in some hematological neoplasms.
-
PDGFRα T674I (Gatekeeper Mutation): This mutation confers resistance to Imatinib.
Resistance in Renal Cell Carcinoma (RCC) and other solid tumors - VEGFR signaling
While resistance to VEGFR-targeted TKIs like Sunitinib and Sorafenib in RCC is complex and can involve multiple mechanisms beyond single point mutations, understanding potential cross-resistance is crucial.
-
Sunitinib Resistance: The mechanisms of Sunitinib resistance are multifaceted and not always linked to specific VEGFR mutations.[11]
-
Sorafenib Resistance: Similar to Sunitinib, acquired resistance to Sorafenib in hepatocellular carcinoma (HCC) involves activation of alternative signaling pathways.[12][13][14]
There is a lack of published studies directly comparing the activity of this compound on well-characterized Sunitinib- or Sorafenib-resistant cell lines.
Role of this compound in Overcoming Multidrug Resistance
Interestingly, this compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2.[1][2] This transporter can efflux a wide range of chemotherapeutic agents, leading to reduced intracellular drug concentrations and treatment failure. This compound, by inhibiting ABCG2, can enhance the efficacy of co-administered chemotherapeutic drugs.[1][2] This suggests a potential role for this compound in combination therapies to overcome certain types of drug resistance.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of TKI cross-resistance. Below are generalized protocols for key assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a TKI against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer, and the TKI to be tested.
-
Procedure: a. The kinase, substrate, and varying concentrations of the TKI are pre-incubated in an assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition at each TKI concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a TKI on the proliferation and viability of cancer cell lines, including those with known resistance mutations.
Methodology:
-
Cell Culture: TKI-sensitive and resistant cancer cell lines are cultured under standard conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of the TKI. c. After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. The signal (absorbance for MTT, luminescence for CellTiter-Glo®), which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of cell viability at each TKI concentration is calculated relative to untreated control cells. The IC50 value is determined by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by this compound and the experimental workflow for assessing TKI resistance can aid in understanding the complex biological processes involved.
Caption: Simplified signaling pathways targeted by this compound.
Caption: Experimental workflow for assessing TKI cross-resistance.
Conclusion
While direct comparative data on the cross-resistance profile of this compound with other TKIs against specific resistance mutations is not extensively available, its potent inhibition of key oncogenic drivers and its distinct activity as an ABCG2 inhibitor highlight its potential as a valuable therapeutic agent. Further preclinical studies are warranted to systematically evaluate the activity of this compound against a broad panel of clinically relevant TKI-resistant mutants. Such studies would provide a stronger rationale for the clinical investigation of this compound in patients who have progressed on other TKI therapies. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the role of "gatekeeper" mutations V654A and T670I of c-kit kinase in the interaction with inhibitors by means mixed molecular dynamics/docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FIP1L1-PDGFRα p.T674I-D842L: A Novel and Ponatinib Resistant Compound Mutation in FIP1L1-PDGFRα Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Challenges and Emerging Strategies for T674I and PTPN11 Mutations in a FIP1L1-PDGFRA-Positive Myeloproliferative Neoplasm: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FIP1L1-PDGFRalpha D842V, a novel panresistant mutant, emerging after treatment of FIP1L1-PDGFRalpha T674I eosinophilic leukemia with single agent sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Telmisartan Facilitates the Anticancer Effects of CARP-1 Functional Mimetic and Sorafenib in Rociletinib Resistant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metformin Resensitizes Sorafenib-Resistant HCC Cells Through AMPK-Dependent Autophagy Activation [frontiersin.org]
Quantitative Analysis of Telatinib Target Engagement in Cells: A Comparative Guide
This guide provides a quantitative comparison of Telatinib's target engagement in cellular assays, benchmarked against other well-established multi-targeted kinase inhibitors: Sunitinib, Sorafenib, and Vatalanib. The information is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.
Introduction
This compound (BAY 57-9352) is a potent, orally available small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][2] These receptor tyrosine kinases (RTKs) are critical mediators of tumor angiogenesis and cell proliferation, making them key targets in cancer therapy. Understanding the quantitative cellular target engagement of this compound in comparison to other inhibitors targeting similar pathways is crucial for evaluating its therapeutic potential and guiding further research.
Comparative Analysis of Cellular Target Engagement
The following tables summarize the available quantitative data on the cellular target engagement of this compound and its comparators. Data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition) from various cellular assays. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions can vary.
Table 1: Inhibition of VEGFR2 Phosphorylation in Cells
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | Not Specified | 19 | [1] |
| Sunitinib | NIH-3T3 expressing VEGFR2 | 10 | [3] |
| Vatalanib | CHO or HUVECs with KDR | 17-34 | [4] |
| Sorafenib | Not Available | Not Available |
Table 2: Inhibition of Endothelial Cell Proliferation
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | HUVEC (VEGF-dependent) | 26 | [1] |
| Sunitinib | HUVEC (VEGF-induced) | 40 | [3] |
| Vatalanib | HUVEC (VEGF-induced) | 7.1 | [5] |
| Sorafenib | HCC cell lines | ~6000 | [6] |
Table 3: Comparative Kinase Selectivity in Cellular Context
A study comparing the in vitro IC50 values of this compound and Vatalanib highlighted this compound's potentially more favorable selectivity profile. This compound showed 0.66-fold, 0.17-fold, and 2.5-fold higher IC50 values for VEGFR3, c-Kit, and PDGFRβ respectively, compared to VEGFR2. In contrast, Vatalanib exhibited 18-fold, 20-fold, and 16-fold higher IC50 values for the same targets compared to VEGFR2, indicating a less selective profile.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to quantify target engagement, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Telatinib and Regorafenib in Metastatic Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two multi-kinase inhibitors, Telatinib and Regorafenib, in the context of metastatic colorectal cancer (mCRC). The information is compiled from published clinical trial data to assist researchers, scientists, and drug development professionals in understanding the tolerability of these agents.
Introduction
Metastatic colorectal cancer (mCRC) remains a significant challenge in oncology. Targeted therapies, particularly multi-kinase inhibitors, have become a crucial component of the treatment landscape for patients who have progressed on standard chemotherapy. Regorafenib is an approved oral multi-kinase inhibitor for the treatment of mCRC, while this compound has been investigated in clinical trials. A thorough understanding of their respective safety profiles is paramount for clinical development and patient management. This guide offers a side-by-side comparison of the adverse event data for this compound and Regorafenib in mCRC, based on available clinical trial information.
Quantitative Safety Data
The following tables summarize the incidence of common adverse events (AEs) reported for this compound and Regorafenib in clinical trials involving patients with mCRC. It is important to note that this data is not from a head-to-head comparative trial and is presented for informational purposes. The patient populations and trial designs may differ, influencing the observed AE rates.
Table 1: Comparison of All-Grade Adverse Events (AEs) in mCRC Patients
| Adverse Event | This compound (Phase I, CRC cohort, n=39)[1][2] | Regorafenib (CORRECT Trial, n=505)[3][4][5] |
| Constitutional | ||
| Fatigue | 15% | 64% |
| Anorexia | 26% | 47% |
| Weight Loss | Not Reported | 32% |
| Fever | Not Reported | Not Reported |
| Gastrointestinal | ||
| Diarrhea | 26% | 43% |
| Nausea | 18% | Not Reported |
| Mucositis/Stomatitis | Not Reported | 33% |
| Dermatological | ||
| Hand-Foot Skin Reaction | Not Reported | 45% |
| Rash/Desquamation | Not Reported | Not Reported |
| Cardiovascular | ||
| Hypertension | 36% | 30% |
| Neurological | ||
| Dysphonia | Not Reported | 30% |
| Other | ||
| Infection | Not Reported | 31% |
| Pain | Not Reported | 59% |
Table 2: Comparison of Grade 3 or Higher Adverse Events (AEs) in mCRC Patients
| Adverse Event | This compound (Phase I, CRC cohort, n=39)[1][2] | Regorafenib (CORRECT Trial, n=505)[3][4][5] |
| Constitutional | ||
| Fatigue | 3% | 9.6% |
| Gastrointestinal | ||
| Diarrhea | 15% | 7.2% |
| Dermatological | ||
| Hand-Foot Skin Reaction | Not Reported | 16.6% |
| Rash/Desquamation | Not Reported | 5.8% |
| Cardiovascular | ||
| Hypertension | 28% | 7.2% |
Experimental Protocols
This compound: Phase I Dose-Escalation Study in Colorectal Cancer
The safety data for this compound is derived from a multicenter, open-label, dose-escalation Phase I clinical trial that included a cohort of 39 patients with refractory mCRC.[1][6] Patients received this compound orally twice daily (BID) in either a 14-days-on/7-days-off schedule or a continuous dosing regimen.[1]
Safety Assessment:
-
Adverse Event Monitoring: AEs were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dose-Limiting Toxicities (DLTs): DLTs were assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD).
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at baseline and at regular intervals throughout the study.
-
Vital Signs and Physical Examinations: Blood pressure, heart rate, and physical examinations were conducted at baseline and during study visits.
Regorafenib: The CORRECT Trial
The safety data for Regorafenib is primarily from the CORRECT (Regorafenib monotherapy for previously treated metastatic colorectal cancer) trial, a multicenter, randomized, double-blind, placebo-controlled Phase III study.[3][4][5] A total of 760 patients with mCRC who had progressed after standard therapies were randomized (2:1) to receive either Regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC) or placebo plus BSC.[3][4]
Safety Assessment:
-
Adverse Event Reporting: Investigators recorded all AEs at each study visit, and graded them using the NCI-CTCAE version 4.0.
-
Clinical Laboratory Evaluations: Hematology and serum chemistry panels were assessed at baseline and before each treatment cycle.
-
Physical Examinations and Vital Signs: Comprehensive physical examinations and monitoring of vital signs were performed at baseline and regularly during the trial.
-
Dose Modifications: The protocol included specific guidelines for dose interruptions and reductions for the management of treatment-related AEs.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of this compound and Regorafenib and a generalized workflow for a comparative safety assessment.
Caption: Targeted signaling pathways of this compound and Regorafenib.
Caption: Workflow for a comparative safety assessment.
Discussion of Safety Profiles
Based on the available data, both this compound and Regorafenib exhibit a range of adverse events typical of multi-kinase inhibitors that target angiogenic pathways.
Regorafenib's safety profile is well-characterized from the large, placebo-controlled CORRECT trial. The most frequent AEs are constitutional (fatigue, anorexia, weight loss), gastrointestinal (diarrhea, mucositis), and dermatological (hand-foot skin reaction).[3][4] Hypertension is also a notable adverse event.[3][4] Management of these AEs often requires dose modifications or interruptions.[7]
This compound's safety data is more limited, originating from a Phase I study. The most common drug-related adverse events reported in the colorectal cancer cohort were hypertension, diarrhea, anorexia, and nausea.[1][2] Of note, grade 3 hypertension was observed in a significant proportion of patients.[1][2]
Comparison and Interpretation:
A direct comparison is challenging due to the different trial phases and patient numbers. However, some general observations can be made:
-
Hypertension appears to be a common adverse event for both drugs, a known class effect of VEGFR inhibitors.
-
Hand-foot skin reaction is a prominent toxicity for Regorafenib, but was not specifically reported for this compound in the provided data.
-
Gastrointestinal toxicities such as diarrhea are common to both agents.
-
Constitutional symptoms like fatigue and anorexia were more frequently reported for Regorafenib, though this could be influenced by the larger and more heavily pre-treated patient population in the CORRECT trial.
Conclusion
Both this compound and Regorafenib, as multi-kinase inhibitors targeting key angiogenic and oncogenic pathways, demonstrate manageable but distinct safety profiles in patients with mCRC. The data for Regorafenib is more robust due to the large-scale Phase III CORRECT trial, which established its tolerability in a real-world setting. The safety profile of this compound, based on early-phase clinical development, shows some overlapping toxicities with Regorafenib, particularly hypertension and gastrointestinal side effects. Further clinical investigation in larger, comparative trials would be necessary to definitively delineate the relative safety of these two agents. Researchers and clinicians should be aware of the specific adverse event profiles to optimize patient management and future clinical trial design.
References
- 1. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. vascularcell.com [vascularcell.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Telatinib
Telatinib, a potent inhibitor of VEGFR2/3, c-Kit, and PDGFRα, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general best practices for cytotoxic compounds. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe research environment.
Health and Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][6]
Quantitative Data on this compound
While specific quantitative data for disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and safety.
| Property | Value | Source |
| CAS Number | 332012-40-5 | [3] |
| Molecular Formula | C₂₁H₁₉ClN₆O₃ | |
| Boiling Point | Undetermined | [3] |
| Flash Point | Not applicable | [3] |
| Solubility in Water | Not determined | [3] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Objective: To safely collect and dispose of this compound waste in accordance with regulatory guidelines.
Materials:
-
Designated, labeled, and sealed hazardous waste containers
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Absorbent pads
-
70% ethanol or other appropriate decontamination solution
-
Spill kit
Procedure:
-
Segregation of Waste:
-
Properly segregate this compound waste from other laboratory waste streams. All items that have come into direct contact with this compound, including pipette tips, tubes, flasks, and contaminated PPE, must be considered hazardous waste.
-
-
Solid Waste Disposal:
-
Collect all solid waste, such as unused this compound powder and contaminated consumables (e.g., gloves, weigh boats, absorbent pads), in a clearly labeled, puncture-resistant, and sealable hazardous waste container.
-
The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a designated, leak-proof, and sealed hazardous waste container.
-
Do not discharge any this compound-containing solutions into the sewer system.[5]
-
-
Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) using a suitable cleaning agent, followed by 70% ethanol.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent further exposure.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material and any contaminated debris, placing it into a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the waste through a licensed chemical destruction facility or a controlled incineration service with flue gas scrubbing.[5] This should be done in accordance with all local, state, and federal regulations.[4]
-
-
Contaminated Packaging:
-
Empty original containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
References
Personal protective equipment for handling Telatinib
Essential Safety and Handling Guide for Telatinib
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operational use and disposal, aiming to be a preferred source for laboratory safety and chemical handling.
Hazard Identification and Precautions
This compound is a substance that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate it is suspected of causing cancer, and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, it is imperative to use this substance with the care required for hazardous materials.[2]
Key safety precautions include:
-
Handling in a well-ventilated place.[3]
-
Wearing suitable protective clothing.[3]
-
Avoiding contact with skin and eyes.[3]
-
Preventing the formation of dust and aerosols.[3]
-
Using non-sparking tools.[3]
-
Preventing fire caused by electrostatic discharge.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. The selection of appropriate PPE is task-dependent and should be based on a risk assessment of the specific procedures being performed.[4][5]
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] Skin Protection: Chemical-resistant, impervious gloves (inspect before use) and fire/flame resistant and impervious clothing or lab coat.[3][4] Respiratory Protection: If dust or aerosols are generated, use an appropriate respirator.[6] |
| Spill Cleanup | Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3] Skin Protection: Chemical impermeable gloves and impervious clothing.[3] Respiratory Protection: A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[3] |
| Waste Disposal | Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3] Skin Protection: Chemical-resistant gloves and protective clothing.[3] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and equipment to prevent ignition sources.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Spill Management Protocol
In the event of a spill, follow these steps:
-
Immediate Response:
-
Containment and Cleanup:
-
Wear appropriate personal protective equipment (see PPE table).[3]
-
For dry spills, carefully collect the material without generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material.
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal Plan
-
Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.[3]
-
-
Disposal Method:
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge into sewer systems.[3]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[3]
-
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the procedure for spill cleanup.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for this compound spill cleanup.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound (CAS 75747-14-7) | VEGFR Inhibitor Supplier | 98% Purity [cuikangsynthesis.com]
- 4. pogo.ca [pogo.ca]
- 5. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
